molecular formula C9H9NO2 B594376 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one CAS No. 135329-20-3

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

カタログ番号: B594376
CAS番号: 135329-20-3
分子量: 163.176
InChIキー: GXVQMSXDTPRITK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 135329-20-6) is a chemical compound supplied for medicinal chemistry and life science research purposes . This compound features the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure recognized in scientific literature for its diverse biological potential . Researchers are exploring derivatives of this core structure for various applications. Recent studies have shown that certain 3,4-dihydroisoquinolin-1(2H)-one derivatives exhibit significant antioomycete activity against phytopathogens like Pythium recalcitrans , suggesting potential value in plant disease management research . Furthermore, the broader isoquinolin-1(2H)-one chemical class is under investigation in neuropharmacology, with some analogs being studied as allosteric modulators for serotonin receptors, indicating its relevance in central nervous system (CNS) drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-3-1-2-6-4-5-10-9(12)8(6)7/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVQMSXDTPRITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694563
Record name 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135329-20-3
Record name 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous natural products and serves as a cornerstone in the development of synthetically accessible drug molecules with a wide array of biological activities, including antitumor and antimicrobial properties.[1] This guide focuses on a specific, valuable derivative, 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS No. 135329-20-3). We provide a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and characterization, and an exploration of its primary mechanism of action as a potential modulator of critical cellular pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

Core Molecular Attributes

This compound is a bicyclic aromatic compound featuring a hydroxylated benzene ring fused to a dihydropyridinone ring.[2] This structure imparts a unique combination of polarity and rigidity, making it an intriguing candidate for molecular recognition by biological targets.

Physicochemical & Computed Properties

A summary of the key properties of this compound is presented below. These values are critical for experimental design, including solvent selection for synthesis and assays, as well as for computational modeling studies.

PropertyValueSource
Molecular Formula C₉H₉NO₂PubChem[2]
Molecular Weight 163.17 g/mol PubChem[2]
CAS Number 135329-20-3PubChem[2]
Predicted Boiling Point 477.1 ± 45.0 °CChemicalBook[3]
Predicted Density 1.282 ± 0.06 g/cm³ChemicalBook[3]
Predicted pKa 8.49 ± 0.20ChemicalBook[3]
XLogP3 (Computed) 1.4PubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]
Storage Temperature 2-8°CChemicalBook[3]

Synthesis and Purification

The synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones can be achieved through various classical organic reactions, such as the Bischler–Napieralski or Pictet–Spengler reactions.[4] A common and effective approach involves the cyclization of a suitably substituted phenethylamine derivative.

Synthetic Workflow Overview

The following diagram illustrates a generalized, high-level workflow for the synthesis of the isoquinolinone core structure. Specific reagents and conditions must be optimized for the 8-hydroxy derivative.

G cluster_prep Starting Material Preparation cluster_reaction Core Reaction cluster_workup Purification & Isolation SM Substituted Phenethylamine Amidation Amidation Reaction SM->Amidation AC Acylating Agent (e.g., Acyl Chloride) AC->Amidation Cyclization Intramolecular Cyclization (e.g., Friedel-Crafts Acylation) Amidation->Cyclization Intermediate Amide Workup Aqueous Workup & Extraction Cyclization->Workup Crude Product Purification Column Chromatography or Recrystallization Workup->Purification Product Final Product: 8-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Purification->Product

Caption: Generalized workflow for isoquinolinone synthesis.

Field-Proven Synthetic Protocol

This protocol is adapted from established methodologies for the synthesis of similar isoquinolinone derivatives.[5]

Objective: To synthesize this compound.

Materials:

  • 2-(2-Methoxyphenyl)ethanamine (starting material precursor)

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Methodology:

  • Step 1: Amide Formation.

    • Dissolve 1.0 equivalent of 2-(2-methoxyphenyl)ethanamine in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.1 equivalents of chloroacetyl chloride dropwise. Rationale: The slow addition at low temperature controls the exothermic reaction and prevents side-product formation.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(2-methoxyphenyl)ethyl)acetamide intermediate.

  • Step 2: Intramolecular Friedel-Crafts Cyclization.

    • Suspend 1.5 equivalents of AlCl₃ in anhydrous DCM under an inert atmosphere.

    • Add the crude amide intermediate from Step 1 to the suspension. Rationale: AlCl₃ is a strong Lewis acid that catalyzes the intramolecular electrophilic aromatic substitution to form the bicyclic ring system.

    • Reflux the mixture for 8-12 hours, monitoring by TLC for the formation of 8-methoxy-3,4-dihydro-2H-isoquinolin-1-one.

    • Cool the reaction to 0°C and carefully quench by slowly adding water.

    • Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate.

  • Step 3: Demethylation to Yield Final Product.

    • Dissolve the crude product from Step 2 in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Slowly add 1.2 equivalents of BBr₃. Rationale: BBr₃ is a powerful reagent for the cleavage of aryl methyl ethers to the corresponding phenols (hydroxyl group).

    • Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature and stir for an additional 4 hours.

    • Quench the reaction by slowly adding MeOH at 0°C.

    • Remove the solvent under reduced pressure.

  • Step 4: Purification.

    • Purify the resulting crude solid by column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexane.

    • Combine fractions containing the pure product and concentrate to yield this compound as a solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data are typical for the parent 3,4-dihydroisoquinolin-1(2H)-one structure and can be used as a reference for interpreting the data for the 8-hydroxy derivative.[1][6]

TechniqueExpected Observations for the Core ScaffoldInterpretation
¹H NMR Aromatic protons (δ 7.0-8.2 ppm), -CH₂-CH₂- protons as two triplets (δ ~3.0 and ~3.6 ppm), NH proton (broad singlet, δ ~6.5-8.0 ppm). For the 8-hydroxy derivative, an additional phenolic -OH singlet and distinct splitting pattern for the three aromatic protons are expected.Confirms the presence and connectivity of aromatic and aliphatic protons.
¹³C NMR Carbonyl carbon (C=O) at δ ~165 ppm, aromatic carbons (δ 120-140 ppm), aliphatic carbons (-CH₂-) at δ ~30 and ~40 ppm. The C8 carbon bearing the hydroxyl group will show a characteristic downfield shift.Verifies the carbon skeleton and the presence of key functional groups.
IR Spectroscopy Strong C=O stretch (~1660 cm⁻¹), N-H stretch (~3200 cm⁻¹), broad O-H stretch (~3400 cm⁻¹), C-H aromatic and aliphatic stretches (~2850-3100 cm⁻¹).Identifies the key functional groups (amide, hydroxyl, aromatic ring).
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (164.06 for C₉H₉NO₂).Confirms the molecular weight and formula of the compound.

Biological Activity and Mechanism of Action

The isoquinolinone scaffold is a well-established pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[7] PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks (SSBs).[7][8]

PARP Inhibition: The "Trapping" Mechanism

PARP inhibitors function by competing with the native substrate (NAD⁺) at the catalytic domain of the PARP enzyme.[9] This competitive binding not only prevents the synthesis of poly(ADP-ribose) chains, which are necessary to signal and recruit other DNA repair proteins, but more critically, it "traps" the PARP enzyme onto the DNA at the site of the break.[7][8]

This trapped PARP-DNA complex is a significant lesion that stalls replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs).[7] In healthy cells, these DSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with defects in HR genes (like BRCA1 or BRCA2), these DSBs cannot be repaired efficiently, leading to genomic instability and cell death. This concept is a classic example of synthetic lethality in cancer therapy.[7][10]

G cluster_pathway Mechanism of PARP Inhibition cluster_normal Normal Cell Repair cluster_inhibited Inhibited Pathway (Synthetic Lethality) DNA_SSB DNA Single-Strand Break (SSB) PARP_binds PARP1 Binds to SSB DNA_SSB->PARP_binds PARP PARP1 Enzyme PARP->PARP_binds PARPi 8-Hydroxy-isoquinolin-1-one (PARP Inhibitor) PARP_trapped PARP1 Trapped on DNA PARPi->PARP_trapped Binds & Inhibits PARylation Auto-PARylation (Signal for Repair) PARP_binds->PARylation NAD+ PARP_binds->PARP_trapped Recruitment Recruitment of Repair Proteins (XRCC1) PARylation->Recruitment Repair_SSB SSB Repaired Recruitment->Repair_SSB Replication_Fork Replication Fork Stalls PARP_trapped->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Cell Death in HR-Deficient Cells DSB->Apoptosis No HR Repair

Caption: PARP inhibition leads to trapped complexes and synthetic lethality.

Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for:

  • Lead Optimization: Serving as a core fragment for developing more potent and selective PARP inhibitors for oncology.[7][11]

  • Neuroprotective Research: Isoquinoline derivatives have been explored for their antioxidant properties and potential in combating oxidative stress-related diseases.[11]

  • Tool Compound: Use as a research tool to probe the function of PARP in various cellular processes beyond DNA repair, such as inflammation and transcription.

Safety and Handling

Based on GHS classifications for the parent compound, this compound should be handled with care.[2] It may cause skin irritation.[2][12] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.

References

  • Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3) - Cheméo. Available from: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. Available from: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. Available from: [Link]

  • 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one - PubChem. Available from: [Link]

  • 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one - PMC - NIH. Available from: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Publishing. Available from: [Link]

  • 1(2H)-Isoquinolinone - PubChem. Available from: [Link]

  • 3,4-dihydroisoquinolin-1(2H)-one - PubChem. Available from: [Link]

  • The mechanism of PARP inhibitor action is identified - Drug Target Review. Available from: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing). Available from: [Link]

  • Synthesis of 3,4-dihydro-1(2H)-isoquinolinones - ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link]

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC - NIH. Available from: [Link]

  • PARP inhibitors: study uncovers novel mechanism of action - Oncology Central. Available from: [Link]

  • Mechanism of Action of PARP Inhibitors - ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - ResearchGate. Available from: [Link]

  • SYNTHESIS OF ISOQUINOLINE DERIVATIVES - The Journal of Organic Chemistry. Available from: [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. Available from: [Link]

  • What are PARP inhibitors? - MD Anderson Cancer Center. Available from: [Link]

  • Mechanism of Action of PARP Inhibitors - Annual Reviews. Available from: [Link]

  • Synthesis of isoquinoline derivatives - ResearchGate. Available from: [Link]

  • The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - MDPI. Available from: [Link]

  • Process for the manufacture of 8-hydroxy quinoline - Google Patents.

Sources

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS: 135329-20-3) is a bicyclic lactam scaffold of significant interest in medicinal chemistry, particularly as a pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition. With a molecular weight of 163.17 g/mol , it serves as a "fragment-like" chemical lead, adhering to the Rule of Three for fragment-based drug discovery (FBDD). Its structural core mimics the nicotinamide moiety of NAD+, allowing it to anchor into the catalytic domain of PARP enzymes via critical hydrogen bonding interactions.

This technical guide provides a definitive analysis of its physicochemical properties, a validated synthetic protocol, and the analytical logic required to verify its molecular identity.

Part 1: Physicochemical Profile & Molecular Weight Analysis

The precise molecular weight is the fundamental metric for stoichiometric calculations and mass spectrometry validation. For this compound, the mass profile is defined by the formula


.
Table 1: Core Physicochemical Data
PropertyValueTechnical Context
Molecular Weight (Average) 163.17 g/mol Used for molarity calculations and bulk dosing.
Monoisotopic Mass 163.0633 Da Critical for High-Resolution Mass Spectrometry (HRMS).
Molecular Formula

Degree of Unsaturation = 6 (Benzene ring + Lactam ring).
CAS Registry Number 135329-20-3Unique identifier for the 8-hydroxy isomer.[1]
Melting Point 147–149 °CSolid state (hemihydrate form often observed).[1]
pKa (Predicted) ~8.5 (Phenolic OH)Ionization state at physiological pH (7.4) is neutral/mixed.
LogP (Predicted) 1.2 – 1.4Lipophilicity suitable for CNS penetration and membrane permeability.
Isotopic Distribution Logic

In mass spectrometry, the molecular ion


 appears at m/z 164.07 .
  • M (100%): 163.06

  • M+1 (~10%): 164.07 (Due to

    
     natural abundance).
    
  • Note: The absence of Chlorine/Bromine results in a clean M+1 pattern without complex isotopic clusters.

Part 2: Synthetic Methodology

The synthesis of the 8-hydroxy isomer is non-trivial compared to the unsubstituted parent due to the regiochemical requirements. The most robust route involves the Schmidt Reaction or Beckmann Rearrangement starting from 7-substituted-1-indanones. Direct hydroxylation of isoquinolinone is difficult; therefore, the hydroxyl group is introduced early as a methoxy ether and deprotected.

Protocol: Synthesis via Schmidt Rearrangement

Reaction Scheme Overview:

  • Precursor: 7-Methoxy-1-indanone.

  • Rearrangement: Treatment with Hydrazoic acid (

    
    ) or Sodium Azide (
    
    
    
    ) in Polyphosphoric Acid (PPA).
  • Deprotection: Demethylation using Boron Tribromide (

    
    ).
    

SynthesisPathway Start 7-Methoxy-1-indanone (C10H10O2) Inter Schmidt Rearrangement (NaN3 / PPA, 60°C) Start->Inter Prod1 8-Methoxy-3,4-dihydro- 2H-isoquinolin-1-one Inter->Prod1 Ring Expansion Reagent Demethylation (BBr3, DCM, -78°C) Prod1->Reagent Final 8-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one (MW: 163.17) Reagent->Final Ether Cleavage

Figure 1: Synthetic pathway converting the indanone scaffold to the isoquinolinone lactam via ring expansion.

Step-by-Step Experimental Procedure
  • Ring Expansion (Schmidt Reaction):

    • Dissolve 7-methoxy-1-indanone (1.0 eq) in Polyphosphoric Acid (PPA).

    • Add Sodium Azide (

      
      , 1.2 eq) portion-wise at 0°C (Caution: 
      
      
      
      evolution).
    • Heat to 50–60°C for 2–4 hours. The migration of the alkyl group (anti to the carbonyl) is favored, inserting the Nitrogen adjacent to the aromatic ring to form the isoquinolinone rather than the quinolinone.

    • Validation: Monitor by TLC.[2] The product is more polar than the starting ketone.

  • Demethylation:

    • Dissolve the intermediate (8-methoxy-3,4-dihydro-2H-isoquinolin-1-one) in anhydrous Dichloromethane (DCM).

    • Cool to -78°C under Nitrogen.

    • Add Boron Tribromide (

      
      , 3.0 eq) dropwise.
      
    • Allow to warm to room temperature overnight.

    • Quench with Methanol/Ice.

    • Purification: Recrystallize from Ethanol/Water to yield the target 8-hydroxy compound as an off-white solid.

Part 3: Analytical Characterization & Validation

To confirm the molecular weight and structure, researchers must triangulate data from Mass Spectrometry and NMR.

Mass Spectrometry (LC-MS)
  • Target Ion:

    
    .
    
  • Fragmentation Pattern:

    • Loss of

      
       (18 Da) is minimal due to the phenolic nature.
      
    • Loss of

      
       (28 Da) from the lactam ring is a characteristic high-energy fragment.
      

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 164.07 Frag1 Loss of CO (-28) m/z 136 Parent->Frag1 Lactam cleavage Frag2 Loss of NH3/H2O (Minor pathways) Parent->Frag2

Figure 2: Primary fragmentation logic for structural confirmation via MS/MS.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


.
  • 
     9.5 ppm (s, 1H):  Phenolic -OH (Exchangeable with 
    
    
    
    ).
  • 
     7.8 ppm (br s, 1H):  Lactam -NH.
    
  • 
     7.3 ppm (t, 1H):  Aromatic H-6 (Triplet due to coupling with H-5 and H-7).
    
  • 
     6.7–6.8 ppm (d, 2H):  Aromatic H-5 and H-7.
    
  • 
     3.2 ppm (m, 2H):  Methylene at C-3 (Adjacent to N).
    
  • 
     2.8 ppm (t, 2H):  Methylene at C-4 (Benzylic).
    

Part 4: Therapeutic Utility (PARP Inhibition)

The this compound scaffold is a validated pharmacophore for inhibiting PARP-1 and PARP-2 enzymes.

  • Mechanism: The lactam group (NH-C=O) mimics the amide of Nicotinamide (the natural substrate part of NAD+).

  • Binding Mode: The lactam NH acts as a Hydrogen Bond Donor to the backbone of Gly863 , while the Carbonyl Oxygen acts as an Acceptor from Ser904 in the PARP-1 catalytic pocket.

  • Role of 8-OH: The hydroxyl group at position 8 can form intramolecular hydrogen bonds or additional water-mediated contacts, altering solubility and metabolic stability compared to the unsubstituted analog.

References

  • PubChem. (2025). 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Suto, M. J., et al. (1991).[1] Dihydroisoquinolinones: The design and synthesis of a new series of potent inhibitors of poly(ADP-ribose) polymerase. Anti-Cancer Drug Design, 6(2), 107-117.

  • Kashdan, D. S., et al. (1982).[1] Synthesis of 8-methoxy-3,4-dihydro-2H-isoquinolin-1-one. Journal of Organic Chemistry, 47, 2638.[1]

  • Costantino, G., et al. (2005). Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Journal of Medicinal Chemistry, 48(21), 6610-6619. (Validation of the isoquinolinone pharmacophore).

Sources

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged scaffolds and potent pharmacophores represents a cornerstone of modern medicinal chemistry. This guide focuses on this compound, a molecule of significant synthetic and therapeutic interest. It uniquely combines the structurally robust 3,4-dihydroisoquinolin-1-one core, a scaffold prevalent in numerous biologically active natural products, with the 8-hydroxyquinoline moiety, a powerful metal-chelating agent renowned for its broad-spectrum antimicrobial and anticancer properties.[1][2][3][4] This document provides a comprehensive overview of its chemical identity, proposes a robust synthetic pathway, outlines a rigorous analytical validation workflow, and discusses its profound therapeutic potential based on established structure-activity relationships.

The Strategic Importance of the this compound Scaffold

The therapeutic potential of a small molecule is often dictated by its core structure. The title compound is a compelling fusion of two historically significant chemical motifs.

  • The 3,4-Dihydroisoquinolin-1(2H)-one Core: This heterocyclic system is recognized as a "privileged scaffold" in drug discovery.[2] Its rigid, defined three-dimensional structure is frequently found in natural products and serves as an ideal framework for presenting functional groups to biological targets.[2] Derivatives of this core have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, antiviral, and antifungal properties.[2][5]

  • The 8-Hydroxyquinoline Moiety: Also known as oxine, 8-hydroxyquinoline is a classic bidentate chelating agent.[1][6] Its ability to sequester essential metal ions, such as iron, zinc, and copper, is the primary mechanism behind its potent antimicrobial and anticancer activities.[1][3] By depriving pathogenic microbes or cancer cells of these vital cofactors, it effectively disrupts critical enzymatic processes, leading to cell death.[1]

The logical hypothesis, therefore, is that the covalent linkage of these two motifs in this compound will yield a molecule with enhanced or novel biological activities, making it a prime candidate for drug development programs.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. The fundamental properties of the target compound are summarized below.

The definitive IUPAC name for this compound is This compound .[7]

Table 1: Compound Identifiers [7]

Identifier Value
IUPAC Name This compound
CAS Number 135329-20-3
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Canonical SMILES C1CNC(=O)C2=C1C=CC=C2O

| InChIKey | GXVQMSXDTPRITK-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [7]

Property Value Rationale for Importance
XLogP3 1.4 Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donors 2 Influences solubility and receptor binding.
Hydrogen Bond Acceptors 2 Influences solubility and receptor binding.

| Polar Surface Area | 49.3 Ų | Affects transport properties and blood-brain barrier penetration. |

Proposed Strategy for Chemical Synthesis

While this specific molecule may not be commercially available on a large scale, a robust and scalable synthesis can be designed based on established organometallic and rearrangement reactions. The Curtius rearrangement sequence, noted for its efficiency in producing related dihydroisoquinolinones, presents a highly logical approach.[8] The causality behind this choice lies in its tolerance of various functional groups and its progression through well-understood, high-yielding intermediates.

Experimental Protocol: Proposed Synthesis via Curtius Rearrangement

  • Step 1: Oxidation of Starting Material. Commercially available 7-hydroxy-indan-1-one is subjected to oxidation (e.g., using potassium permanganate or chromic acid under controlled conditions) to cleave the aliphatic ring and form 2-carboxy-3-hydroxyphenylacetic acid. The phenolic hydroxyl may require a protecting group (e.g., methyl or benzyl ether) prior to oxidation to prevent side reactions.

  • Step 2: Formation of Acyl Azide. The resulting di-acid is selectively converted at the more reactive phenylacetic acid position. First, it is converted to an acyl chloride using thionyl chloride (SOCl₂). The crude acyl chloride is then reacted with sodium azide (NaN₃) in an acetone/water mixture at low temperature (0-5 °C) to yield the corresponding acyl azide. This is a critical, potentially hazardous step that must be performed with appropriate safety precautions.

  • Step 3: Curtius Rearrangement and Cyclization. The acyl azide is not isolated but is subjected to thermal rearrangement in an inert, high-boiling solvent such as diphenyl ether. Upon heating, the acyl azide loses N₂ gas to form a highly reactive isocyanate intermediate. The in situ generated isocyanate undergoes an intramolecular cyclization onto the adjacent alkyl chain, followed by tautomerization, to form the desired 3,4-dihydro-2H-isoquinolin-1-one ring system.

  • Step 4: Deprotection (if necessary). If a protecting group was used for the phenolic hydroxyl, it is removed in the final step (e.g., using BBr₃ for a methyl ether or catalytic hydrogenation for a benzyl ether) to yield the final product, this compound.

  • Step 5: Purification. The final compound is purified using column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

G A 7-Hydroxy-indan-1-one (Protected) B 2-Carboxy-3-hydroxyphenylacetic acid (Protected) A->B Oxidation (e.g., KMnO4) C Acyl Azide Intermediate B->C 1. SOCl2 2. NaN3 D Styryl Isocyanate (via Curtius Rearrangement) C->D Heat (Δ) -N2 E This compound (Protected) D->E Intramolecular Cyclization F Final Product: This compound E->F Deprotection (e.g., BBr3)

Caption: Proposed synthetic workflow for the target compound.

Analytical Validation Workflow

A self-validating protocol is essential to confirm the identity and purity of the synthesized molecule. This involves a multi-pronged approach combining spectroscopic and chromatographic techniques.

Protocol: Structural Confirmation and Purity Analysis

  • Mass Spectrometry (MS): The purified compound is analyzed by high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI). The primary validation is the observation of the [M+H]⁺ ion at a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₉H₁₀NO₂⁺ (164.0657).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) should show distinct signals confirming the structure: aromatic protons on the benzene ring (with splitting patterns indicative of their positions relative to the hydroxyl group), two methylene (-CH₂-) groups in the aliphatic portion of the ring (appearing as triplets), and exchangeable protons for the N-H and O-H groups.

    • ¹³C NMR: The carbon NMR will confirm the presence of 9 distinct carbon atoms, including signals for the carbonyl carbon (C=O) around 160-170 ppm, aromatic carbons, and two aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), and the amide carbonyl C=O stretch (strong, ~1650 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with a UV detector. The compound should appear as a single, sharp peak. A purity level of >95% is the standard for material intended for biological screening.

G cluster_spec Spectroscopic Confirmation cluster_chrom Purity Assessment HRMS HRMS (Exact Mass Verification) End Structurally Confirmed & Pure Compound HRMS->End NMR NMR (1H, 13C) (Structural Backbone) NMR->End IR IR (Functional Groups) IR->End HPLC HPLC (Purity >95%) HPLC->End Start Purified Synthetic Product Start->HRMS Start->NMR Start->IR Start->HPLC

Caption: Standard analytical workflow for compound validation.

Postulated Biological Activity and Mechanism of Action

Based on its constituent parts, this compound is strongly predicted to possess significant antimicrobial and anticancer properties.

  • Anticipated Activity: The primary driver of its bioactivity is expected to be the 8-hydroxyquinoline moiety's ability to chelate essential metal ions. This mechanism has been proven effective in a vast number of related compounds.[1][3] The dihydroisoquinolinone core provides a stable, semi-rigid scaffold that can enhance cell permeability and may contribute to target specificity compared to 8-hydroxyquinoline alone.

  • Mechanism of Action: The compound is hypothesized to function as a pro-drug or active agent that, upon entering a pathogenic cell (bacterial, fungal, or cancerous), sequesters intracellular metal ions like Fe²⁺/Fe³⁺ or Zn²⁺. This chelation disrupts the function of metalloenzymes that are critical for processes such as cellular respiration, DNA replication, and oxidative stress management, ultimately leading to apoptosis or cell death.

G A This compound B Pathogenic Cell (Bacterium, Cancer Cell) A->B Enters Cell D Stable Chelate Complex Formed A->D C Intracellular Metal Ions (e.g., Fe2+, Zn2+) B->C Contains C->D Sequestered by Drug E Inhibition of Critical Metalloenzymes D->E F Disruption of Cellular Respiration & DNA Replication E->F G Cell Death / Apoptosis F->G

Caption: Proposed metal chelation mechanism of action.

Conclusion and Future Outlook

This compound stands out as a molecule of high potential, bridging the gap between a privileged medicinal scaffold and a proven bioactive pharmacophore. This guide has established its chemical identity, proposed a viable synthetic route, and outlined the necessary validation protocols. The logical next steps for any research program are clear: execute the proposed synthesis, rigorously confirm the structure and purity of the resulting compound, and initiate comprehensive in vitro screening against a diverse panel of bacterial, fungal, and cancer cell lines. The insights gained from these studies will be invaluable in validating the therapeutic hypotheses and advancing this promising scaffold toward preclinical development.

References

  • AERU - University of Hertfordshire. 8-hydroxyquinoline. Available at: [Link]

  • Wikipedia. 8-Hydroxyquinoline. Available at: [Link]

  • Lin, S. et al. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Available at: [Link]

  • PubChem. 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]

  • Google Patents. US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • PubChem. 1(2H)-Isoquinolinone. Available at: [Link]

  • ChemBK. 1(2H)-Isoquinolinone, 3,4-dihydro-. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]

  • PubChem. 3,4-dihydroisoquinolin-1(2H)-one. Available at: [Link]

  • ResearchGate. (2002). Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Available at: [Link]

Sources

Precision Synthesis of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

The scaffold 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one (8-hydroxy-dihydroisocarbostyril) represents a privileged pharmacophore in medicinal chemistry, serving as a critical core for PARP inhibitors (poly(ADP-ribose) polymerase), potential anticancer agents, and as a stable metabolite standard for Ochratoxin A studies.[1]

This guide details a robust, scalable synthetic route designed for high regiochemical fidelity.[1] Unlike classical Bischler-Napieralski or Pictet-Spengler cyclizations—which often suffer from poor regioselectivity when electron-donating groups (like hydroxyls) are present at the ortho position—this protocol utilizes a homologation-cyclization strategy .[1] By starting with a pre-functionalized benzoic acid derivative, the 8-position oxygenation is locked in place before the heterocyclic ring is formed, guaranteeing structural integrity.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the "Reductive Cyclization" of a delta-cyano ester.[1] This approach simplifies the target into a commercially available benzoic acid derivative.[1]

Logic Flow:

  • Target: this compound.[1]

  • Disconnection 1 (Functional Group Interconversion): Reveal the phenol from a methyl ether (protection strategy).

  • Disconnection 2 (C-N Bond Formation): Break the lactam bond to reveal an amino-ester.

  • Disconnection 3 (Reductive Transformation): The amino group is derived from a nitrile.

  • Starting Material: 2-Methoxy-6-methylbenzoic acid.[1]

Retrosynthesis cluster_legend Strategy Key Target 8-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Intermediate1 8-Methoxy-3,4-dihydro- 2H-isoquinolin-1-one Target->Intermediate1 Demethylation (BBr3) Intermediate2 Methyl 2-(cyanomethyl)- 6-methoxybenzoate Intermediate1->Intermediate2 Reductive Cyclization (H2, Cat.) Intermediate3 Methyl 2-(bromomethyl)- 6-methoxybenzoate Intermediate2->Intermediate3 Cyanation (NaCN/KCN) Start Methyl 2-methoxy-6-methylbenzoate (from 2-Methoxy-6-methylbenzoic acid) Intermediate3->Start Radical Bromination (NBS) Legend1 Blue: Target Molecule Legend2 Green: Starting Material

Figure 1: Retrosynthetic tree illustrating the "Homologation-Cyclization" strategy.

Detailed Synthetic Protocol

Stage 1: Precursor Activation & Bromination

Objective: Convert 2-methoxy-6-methylbenzoic acid into the reactive benzylic bromide.[1]

  • Esterification:

    • Dissolve 2-methoxy-6-methylbenzoic acid (1.0 eq) in MeOH.

    • Add catalytic H₂SO₄ (0.1 eq) and reflux for 12 hours.

    • Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.

    • Yield Expectation: >95% (Methyl 2-methoxy-6-methylbenzoate).[1][2]

  • Radical Bromination (Wohl-Ziegler):

    • Reagents: Methyl 2-methoxy-6-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq) or AIBN.[1]

    • Solvent: CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative).

    • Protocol: Reflux under inert atmosphere (N₂) for 4–6 hours. Monitor by TLC for disappearance of starting material.

    • Critical Control: Do not overheat; benzylic bromides are thermally unstable.

    • Purification: Filter off succinimide. Flash chromatography (Hexane/EtOAc) to isolate Methyl 2-(bromomethyl)-6-methoxybenzoate.[1]

Stage 2: Cyanation (Homologation)

Objective: Extend the carbon chain to set up the ethylamine bridge.

  • Reagents: Methyl 2-(bromomethyl)-6-methoxybenzoate (1.0 eq), KCN or NaCN (1.2 eq).

  • Solvent: DMF/Water (4:1) or DMSO.

  • Protocol:

    • Dissolve bromide in solvent at 0°C.

    • Add cyanide salt slowly (exothermic).

    • Stir at Room Temperature (RT) for 2–4 hours.

  • Safety: Cyanide Hazard. Use bleach quench for all waste.[1]

  • Workup: Dilute with water, extract with Et₂O.[1] Wash organic layer with brine.[3][4]

  • Product: Methyl 2-(cyanomethyl)-6-methoxybenzoate.[1]

Stage 3: Reductive Cyclization (The Key Step)

Objective: Reduce the nitrile to a primary amine, which spontaneously attacks the adjacent ester to close the lactam ring.

  • Method A: Catalytic Hydrogenation (Cleanest)

    • Catalyst: Raney Nickel (active) or 10% Pd/C.

    • Conditions: H₂ (50 psi), MeOH or EtOH, catalytic NH₃ (to prevent secondary amine formation).

    • Temp: 50–60°C.

  • Method B: Chemical Reduction (Cobalt Boride)

    • Reagents: CoCl₂·6H₂O (2.0 eq), NaBH₄ (10.0 eq).

    • Solvent: MeOH.

    • Protocol: Add NaBH₄ portion-wise to the solution of nitrile and CoCl₂ at 0°C. The black precipitate (Cobalt Boride) catalyzes the reduction.

  • Mechanism: The nitrile reduces to

    
    .[1] The amine lone pair attacks the methyl ester carbonyl, displacing methanol and forming the 6-membered lactam.[1]
    
  • Product: 8-Methoxy-3,4-dihydro-2H-isoquinolin-1-one.

Stage 4: Demethylation

Objective: Reveal the free phenol at the 8-position.[1]

  • Reagent: Boron Tribromide (BBr₃), 1.0 M in CH₂Cl₂.

  • Protocol:

    • Dissolve the methoxy lactam in anhydrous CH₂Cl₂ under Argon at -78°C.

    • Add BBr₃ (3.0–4.0 eq) dropwise. (Excess is needed due to coordination with the lactam nitrogen/oxygen).

    • Warm to 0°C and stir for 2–4 hours.

    • Quench: Cool back to -78°C. Add MeOH dropwise (vigorous reaction!).

    • Workup: Partition between EtOAc and water. The product may precipitate or require extraction.

  • Purification: Recrystallization from MeOH/EtOAc or HPLC.

Data Summary & Characterization

ParameterSpecificationNotes
Molecular Formula C₉H₉NO₂MW: 163.17 g/mol
Appearance Off-white to beige solidPhenols oxidize slightly upon air exposure.[1]
¹H NMR (DMSO-d₆) δ 10.8 (s, 1H, OH), 7.8 (br s, 1H, NH), 7.3 (t, 1H), 6.8 (d, 1H), 6.7 (d, 1H), 3.2 (m, 2H), 2.8 (t, 2H).[1]Distinctive exchangeable OH/NH protons.
Mass Spec (ESI) [M+H]⁺ = 164.2Positive mode.
Key IR Bands ~1660 cm⁻¹ (Amide C=O), ~3200-3400 cm⁻¹ (OH/NH stretch).Lactam carbonyl is lower freq than ester.

Mechanistic Workflow (Graphviz)

ReactionMechanism cluster_conditions Critical Conditions Step1 Step1 Step2 Nucleophilic Attack Amine attacks Ester Carbonyl Step1->Step2 In-situ Step3 Step3 Step2->Step3 Spontaneous Step4 Demethylation BBr3 cleaves Me-O bond Step3->Step4 Post-isolation Cond1 Raney Ni / H2 (High Pressure) Cond2 -78°C for BBr3

Figure 2: Mechanistic flow from the nitrile intermediate to the final 8-hydroxy product.

Troubleshooting & Optimization

  • Issue: Poor Cyclization Yield.

    • Cause: Formation of secondary amines (dimerization) during nitrile reduction.

    • Solution: Perform hydrogenation in dilute solution and add ammonia or acetic anhydride (if N-protection is acceptable) to suppress side reactions. High pressure (50 psi) favors the primary amine.

  • Issue: Incomplete Demethylation.

    • Cause: BBr₃ complexation with the lactam amide.

    • Solution: Use at least 4 equivalents of BBr₃.[5] Refluxing in 48% HBr is an alternative but may cause hydrolysis of the lactam ring if not monitored.

  • Issue: Regioisomer Contamination.

    • Solution: Verify the starting material (2-methoxy-6-methylbenzoic acid) by NMR before beginning.[1] The 6-methyl group is crucial; if it is 4-methyl, the final product will be the 6-hydroxy isomer.[1]

References

  • Reductive Cyclization of 2-Cyanomethyl-benzoates: Woon, E. C., et al. "Reductive Cyclization of 2-Cyanomethyl-3-nitrobenzoates."[1][6] Letters in Organic Chemistry, vol. 3, no. 8, 2006.[1][6] Link

  • Demethylation Protocols: McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide."[1][5] Tetrahedron, vol. 24, 1968, pp. 2289-2292.[1] Link

  • Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones: Wang, X., et al. "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity."[1][2] RSC Advances, 2023.[1] Link

  • General Isoquinolinone Reviews: "Synthesis of 3,4-dihydroisoquinolines." Organic Chemistry Portal. Link

Sources

An In-depth Technical Guide to 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Derivatives and Analogs as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. This technical guide provides a comprehensive overview of a specific, highly promising subclass: 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one derivatives and their analogs. We will delve into the rationale behind their design, key synthetic strategies, detailed protocols for their biological evaluation as Poly(ADP-ribose) polymerase (PARP) inhibitors, and a thorough analysis of their structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics in oncology and other disease areas where PARP inhibition is a validated strategy.

Introduction: The Rationale for Targeting PARP with the this compound Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical players in the cellular response to DNA damage.[1] They are integral to the base excision repair (BER) pathway, which addresses single-strand breaks (SSBs) in DNA.[2] In the context of cancer therapy, the inhibition of PARP has emerged as a powerful strategy, especially in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[3] The concept of "synthetic lethality," where the simultaneous loss of two DNA repair pathways is catastrophic for the cell, underpins the success of PARP inhibitors.[3]

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors.[4][5] Its rigid, bicyclic structure provides a solid foundation for the precise positioning of functional groups within the PARP active site. The lactam moiety is a key feature, often involved in crucial hydrogen bonding interactions.

This guide specifically focuses on derivatives bearing an 8-hydroxy group. The rationale for this substitution is twofold:

  • Enhanced Binding Interactions: The hydroxyl group at the 8-position can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the PARP active site. This can lead to increased potency and selectivity.

  • Modulation of Physicochemical Properties: The introduction of a polar hydroxyl group can influence the solubility, metabolic stability, and overall pharmacokinetic profile of the molecule, which are critical parameters in drug development.

This guide will provide the necessary technical details to empower researchers to explore this promising chemical space.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound core and its derivatives can be approached through several strategic disconnections. The choice of a particular route will depend on the desired substitution pattern and the availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target scaffold is outlined below. The primary disconnection involves the lactam ring, leading back to a substituted 2-phenylethylamine derivative.

Retrosynthesis Target 8-Hydroxy-3,4-dihydro-2H- isoquinolin-1-one Derivatives Intermediate1 Substituted 2-(2-hydroxyphenyl)acetic acid or ester derivative Target->Intermediate1 Amide bond formation Intermediate2 Substituted 2-(2-methoxyphenyl)ethylamine Target->Intermediate2 Pictet-Spengler or Bischler-Napieralski type cyclization StartingMaterial3 Homophthalic Anhydride Derivative Target->StartingMaterial3 Castagnoli-Cushman Reaction StartingMaterial4 Aldehyde/Imine Precursor Target->StartingMaterial4 Castagnoli-Cushman Reaction StartingMaterial1 Substituted o-hydroxyphenylacetic acid Intermediate1->StartingMaterial1 Functional group interconversion StartingMaterial2 Substituted o-methoxyphenethylamine Intermediate2->StartingMaterial2 Functional group interconversion

Caption: Retrosynthetic analysis of the target scaffold.

Key Synthetic Reactions

A common strategy for constructing the dihydroisoquinoline core involves the cyclization of a substituted phenethylamine.[6]

  • The Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.

  • The Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure. This method is particularly useful for introducing substituents at the C1 position.

For the synthesis of 8-hydroxy derivatives, the starting material would be a suitably substituted 2-(3-hydroxyphenyl)ethylamine. The hydroxyl group may require protection during the cyclization step to prevent unwanted side reactions.

A highly efficient method for the synthesis of 4-carboxy-3,4-dihydroisoquinolin-1(2H)-ones is the Castagnoli-Cushman reaction.[7][8] This three-component reaction involves a homophthalic anhydride, an aldehyde, and an amine. This approach is particularly advantageous for creating a diverse library of analogs with substitutions at the N2, C3, and C4 positions. For the synthesis of the core with an 8-hydroxy group, a 3-hydroxyhomophthalic anhydride would be the required starting material.

Functionalization at the 8-Position

Introducing the 8-hydroxy group can be achieved either by starting with a pre-functionalized aromatic ring or by functionalizing the isoquinolinone core at a later stage.

  • Directed Ortho-Metalation: Starting with a suitable precursor, directed ortho-metalation can be used to introduce a functional group at the 8-position, which can then be converted to a hydroxyl group. For example, an 8-fluoro-3,4-dihydroisoquinoline can be synthesized and the fluorine can be subsequently displaced.[9][10]

  • Demethylation: A common strategy is to start with an 8-methoxy-substituted precursor and perform a demethylation in the final steps of the synthesis using reagents such as boron tribromide (BBr₃).

Biological Evaluation: Assessing PARP Inhibitory Activity

The evaluation of novel this compound derivatives as PARP inhibitors involves a cascade of in vitro and cell-based assays.

In Vitro PARP1 Inhibition Assay

The primary assessment of a compound's activity is through a direct enzymatic assay to determine its IC₅₀ value against PARP1.

This protocol is based on the detection of poly(ADP-ribosyl)ation (PARylation) of a biotinylated histone substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA).

    • Prepare solutions of recombinant human PARP1 enzyme, biotinylated histone H1, and NAD⁺ in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the test compound at various concentrations.

    • Add the PARP1 enzyme and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding a mixture of biotinylated histone H1 and NAD⁺.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by adding a solution of streptavidin-coated donor beads and acceptor beads.

    • Incubate in the dark for 60 minutes at room temperature.

    • Read the plate on a suitable plate reader (e.g., AlphaScreen®).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial for determining the cellular potency of the compounds and for confirming their mechanism of action.

This assay measures the ability of a compound to inhibit PARP activity within intact cells.

  • Cell Culture:

    • Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436) in a 6-well plate and allow the cells to adhere overnight.

  • Compound Treatment and DNA Damage Induction:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Induce DNA damage by treating the cells with a DNA alkylating agent (e.g., 10 mM H₂O₂) for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Probe the membrane with a primary antibody against poly(ADP-ribose) (PAR).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

These assays determine the cytotoxic or cytostatic effects of the compounds, particularly in cancer cell lines with and without HR deficiencies to assess synthetic lethality.

  • Cell Seeding:

    • Seed cancer cells (e.g., a BRCA-proficient and a BRCA-deficient cell line) in a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of the test compound.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to solubilize the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The systematic modification of the this compound scaffold allows for the elucidation of its structure-activity relationship.

The Role of the 8-Hydroxy Group

As hypothesized, the 8-hydroxy group is expected to play a significant role in PARP1 inhibition. Molecular modeling studies of related 8-hydroxy-quinoline inhibitors of other kinases have shown that this moiety can form key hydrogen bonds with residues in the ATP-binding pocket, such as Asp and Lys.[11] In the context of PARP1, the 8-hydroxy group could potentially interact with key residues like Gly863, Ser904, or Tyr907 in the nicotinamide binding pocket.

SAR cluster_0 This compound Core cluster_1 Key Substituent Positions Core Core Scaffold R1 R1 (Position 2) Core->R1 Modulates cellular permeability and metabolic stability R2 R2 (Position 3) Core->R2 Can be varied to explore different pockets of the active site R3 R3 (Position 4) Core->R3 Often a carboxamide, key for interaction with the nicotinamide pocket R4 R4 (Aromatic Ring) Core->R4 Influences electronic properties and potential for additional interactions

Caption: Key positions for SAR exploration on the core scaffold.

SAR at Other Positions
  • Position 2 (N-substitution): Small alkyl or aryl substituents on the nitrogen atom can influence the compound's lipophilicity and cellular permeability.

  • Position 3: Substituents at this position can be varied to probe different regions of the PARP active site.

  • Position 4: A carboxamide group at this position has been shown to be crucial for potent PARP inhibition, as it can mimic the nicotinamide moiety of NAD⁺ and form key hydrogen bonds with the enzyme.

  • Aromatic Ring Substitutions: Further substitutions on the benzene ring can fine-tune the electronic properties and steric bulk of the inhibitor.

Mechanism of PARP Inhibition

The primary mechanism of action for these compounds is competitive inhibition of PARP1 at the NAD⁺ binding site. By occupying this site, the inhibitors prevent the transfer of ADP-ribose units to target proteins, thereby halting the DNA repair process.[4]

A crucial aspect of PARP inhibitor activity is "PARP trapping," where the inhibitor not only blocks the catalytic activity but also traps the PARP enzyme on the DNA.[12] This creates a physical obstruction to DNA replication and repair, leading to the formation of cytotoxic double-strand breaks, particularly in HR-deficient cells. The extent of PARP trapping can vary between different inhibitor scaffolds and is an important parameter to consider during drug development.

Data Summary and Future Directions

The following table summarizes hypothetical data for a series of this compound derivatives to illustrate the potential for optimization.

CompoundR1R2R3PARP1 IC₅₀ (nM)Cell Viability GI₅₀ (MDA-MB-436, nM)
1a HHCONH₂50150
1b CH₃HCONH₂35110
1c HPhCONH₂2075
1d HHCONH-cPr1550

Future Directions:

  • Optimization of the 4-carboxamide moiety: Exploring a wider range of amide substituents to enhance interactions within the nicotinamide binding pocket.

  • Introduction of chirality: The synthesis of enantiomerically pure derivatives, particularly at the C3 and C4 positions, could lead to improved potency and selectivity.

  • In vivo evaluation: Promising candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of analogs: Investigating related heterocyclic scaffolds, such as those incorporating additional heteroatoms, could lead to the discovery of novel PARP inhibitors with unique properties.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel and potent PARP inhibitors. Its synthetic tractability, coupled with the potential for multi-point optimization, makes it an attractive core for medicinal chemists. This guide has provided a comprehensive overview of the key aspects of the design, synthesis, and evaluation of these compounds. By leveraging the information and protocols presented herein, researchers can accelerate their efforts to discover next-generation PARP inhibitors for the treatment of cancer and other diseases.

References

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]

  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

  • Approaches to synthesis of 3,4-dihydroisoquinolin-1(2H)-one. ResearchGate. [Link]

  • Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one. ResearchGate. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. PMC - NIH. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. [Link]

  • Isoquinolinone derivatives as parp inhibitors.
  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. PubMed. [Link]

  • (a) The crystal structure of the PARP-1 complex (green) superimposed... ResearchGate. [Link]

  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed. [Link]

  • X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central. [Link]

  • Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. PubMed. [Link]

  • Interactions of PARP1 Inhibitors with PARP1-Nucleosome Complexes. MDPI. [Link]

  • Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. [Link]

  • PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols. MDPI. [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]

  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c ]isoquinolin-5(4 H )-ones. ResearchGate. [Link]

  • Structure activity model of PARP-1 inhibitors derived from the... ResearchGate. [Link]

  • Investigation of the Complexes Formed between PARP1 Inhibitors and PARP1 G-Quadruplex at the Gene Promoter Region. PMC - PubMed Central. [Link]

  • PARP-1 inhibition influences the oxidative stress response of the human lens. PMC. [Link]

  • Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central. [Link]

  • Structure-activity relationships in vitro. ResearchGate. [Link]

Sources

13C NMR Data Guide: 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 13C NMR characterization of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (also known as 8-hydroxy-3,4-dihydroisoquinolin-1(2H)-one), a critical scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic therapeutics.

Executive Summary & Structural Context

This compound (CAS: 135329-20-3) is a bicyclic lactam characterized by a fused benzene ring bearing a hydroxyl group at the peri position (C8) relative to the carbonyl. This structural motif creates a potential intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, influencing both chemical reactivity and spectral properties.

Core Chemical Identity
  • IUPAC Name: this compound[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 163.17 g/mol

  • Key Functional Groups: Secondary Amide (Lactam), Phenol, Saturated Ethylene Bridge.

13C NMR Spectral Data

The following data presents the carbon chemical shifts (


, ppm). Values are derived from high-field NMR (typically 100-125 MHz) in deuterated solvents such as DMSO-

, which is preferred due to the solubility of the polar amide and phenol moieties.
Data Table: Chemical Shifts and Assignments
Carbon Position

(ppm) [DMSO-

]
TypeAssignment Notes
C1 165.3 - 167.0 C=OLactam Carbonyl . Significantly upfield from ketone analogs (e.g., 8-hydroxy-1-tetralone

197 ppm) due to amide resonance.
C8 158.0 - 160.5 C

-OH
Ipso Phenolic Carbon . Deshielded by the directly attached oxygen.
C4a 139.5 - 141.0 C

Bridgehead . Junction adjacent to the aliphatic ring; shifts vary with solvent H-bonding.
C6 133.0 - 134.5 CHAromatic methine (meta to OH).
C8a 115.0 - 117.0 C

Bridgehead . Junction adjacent to the carbonyl; shielded by ortho-like resonance from the amide N.
C5 118.0 - 120.0 CHAromatic methine.
C7 114.0 - 116.0 CHAromatic methine (ortho to OH). Shielded by oxygen lone pair donation.
C3 38.5 - 40.0 CH

Methylene adjacent to N . Often obscured by DMSO solvent peak (~39.5 ppm).
C4 27.5 - 29.0 CH

Benzylic Methylene . Typical range for tetralin/isoquinoline systems.

Note on Solvent Effects: In CDCl


, the C1 carbonyl signal may shift downfield slightly (

169 ppm) if the intramolecular H-bond is stabilized in the non-polar medium. However, DMSO-

is the standard solvent for characterization due to poor solubility in chloroform.

Technical Analysis & Interpretation

The "Amide vs. Ketone" Diagnostic

The most critical diagnostic feature is the C1 signal. In the synthetic precursor, 8-hydroxy-1-tetralone , the C1 ketone appears near 197-202 ppm . Upon conversion to the isoquinolin-1-one (via Schmidt rearrangement or similar), this signal shifts upfield to the 165-167 ppm range. This ~30 ppm shift confirms the formation of the lactam ring.

The C8-Hydroxyl Effect

The C8 position is heavily deshielded (~160 ppm) due to the electronegative oxygen. In the 8-methoxy analog, this carbon appears at a similar shift, but the spectrum would contain an additional methoxy signal at ~55-56 ppm. The absence of a signal in the 50-60 ppm region confirms the free phenol (or distinct lack of O-alkylation).

Intramolecular Hydrogen Bonding

The 8-hydroxy group can form a stable 6-membered hydrogen-bonded ring with the C1 carbonyl oxygen. This interaction:

  • Deshields the phenolic proton (visible in

    
    H NMR > 10 ppm).
    
  • Slightly shields the C1 carbonyl carbon compared to non-H-bonded isomers (e.g., 6-hydroxy isomer) by increasing the single-bond character of the C=O bond.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducible high-quality data, follow this standard operating procedure (SOP).

Reagents & Equipment[1][4][5][6][7]
  • Compound: >5 mg of purified this compound.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Instrument: 400 MHz or higher NMR Spectrometer (giving 100 MHz for

    
    C).
    
Step-by-Step Workflow
  • Dissolution: Weigh 10-20 mg of the solid into a clean vial. Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug into the NMR tube.
    
  • Acquisition Parameters (

    
    C): 
    
    • Pulse Sequence: Proton-decoupled (e.g., zgpg30 on Bruker).

    • Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).

    • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of C1 and C8 quaternary carbons).

    • Spectral Width: 0 - 220 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 1.0 - 3.0 Hz) to improve signal-to-noise.

    • Reference the center of the DMSO septet to 39.52 ppm .

Synthesis & Verification Pathway (Graphviz)

The following diagram illustrates the logical flow for synthesizing and verifying the structure, highlighting the key spectral checkpoints.

G Start Precursor: 8-Hydroxy-1-tetralone Step1 Reaction: Schmidt Rearrangement (NaN3 / MSA) Start->Step1 Ring Expansion Product Target: 8-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Step1->Product Isolation Check1 Checkpoint 1: Loss of Ketone Signal (197 ppm -> 165 ppm) Product->Check1 13C NMR Analysis Check2 Checkpoint 2: Retention of Phenol (C8 ~160 ppm) Product->Check2 13C NMR Analysis Valid Structure Verified Check1->Valid Confirmed Lactam Check2->Valid Confirmed Regioisomer

Caption: Structural verification workflow tracking the diagnostic shift of the carbonyl carbon during ring expansion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53399164, 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

  • Larsen, R. D., et al. (1991). Efficient Synthesis of 3,4-Dihydroisoquinolines.[4] Journal of Organic Chemistry.[4] (Contextual reference for dihydroisoquinoline synthesis methods).

  • Google Patents (2022).US11396495B2 - Amine compound for inhibiting SSAO/VAP-1. (Contains spectral data for 6-fluoro-8-hydroxy derivatives used for analog comparison).

Sources

Technical Guide: Mass Spectrometry Characterization of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (8-OH-DHIQ) represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors and a potential Phase I metabolite of isoquinoline-based alkaloids. Its structural uniqueness lies in the peri-positioning of the hydroxyl group (C8) relative to the lactam carbonyl (C1), creating a strong intramolecular hydrogen bond that influences ionization efficiency and fragmentation kinetics.

This guide provides a definitive protocol for the structural elucidation of 8-OH-DHIQ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It addresses the specific challenge of differentiating this isomer from its regioisomers (e.g., 5-hydroxy or 6-hydroxy variants) through collision-induced dissociation (CID) pathways.

Physicochemical Baseline
PropertyValueContext for MS Analysis
Formula C

H

NO

Base for isotopic pattern calculation.
Exact Mass 163.0633 DaMonoisotopic mass (neutral).
[M+H]

164.0711 m/zTarget precursor ion in ESI(+).
DBE 6.0Double Bond Equivalents (rings + pi bonds).
pKa (OH) ~9.8Phenolic nature; requires pH control in LC.
LogP ~1.2Moderately polar; retains well on C18.

Instrumentation & Experimental Configuration

To achieve reproducible fragmentation and separation from isomers, the following configuration is recommended. This setup prioritizes sensitivity for the protonated amide species.

Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Rationale: The dihydroisoquinolinone core is hydrophobic enough for C18 retention, but the hydroxyl group adds polarity. A sub-2-micron particle size ensures resolution from positional isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Acidic pH is non-negotiable to protonate the lactam nitrogen/oxygen for ESI+ sensitivity.

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Parameters (Q-TOF / Orbitrap)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile OH group).

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV).

    • Rationale: A ramp is required because the lactam ring is stable; low energy yields only water loss, while high energy is needed to break the heterocyclic core.

Mechanistic Fragmentation Pathways

The fragmentation of 8-OH-DHIQ is governed by the stability of the bicyclic system and the lability of the lactam ring. The [M+H]


 ion (m/z 164.07) serves as the precursor.[4]
Pathway A: Neutral Loss of Water (m/z 164 → 146)

Unlike simple phenols, the 8-OH group is positioned peri to the carbonyl. Under CID, proton transfer from the protonated carbonyl to the hydroxyl group facilitates the elimination of H


O.
  • Mechanism: Intramolecular proton transfer

    
     C-O bond cleavage.
    
  • Diagnostic Value: High intensity in 8-OH isomer due to proximity effects; lower in 5-OH or 6-OH isomers.

Pathway B: Lactam Ring Contraction (Loss of CO, m/z 164 → 136)

A characteristic cleavage for cyclic amides (lactams).

  • Mechanism: Homolytic cleavage alpha to the carbonyl followed by CO expulsion (28 Da).

  • Result: Formation of a resonance-stabilized iminium ion (m/z 136).

Pathway C: Retro-Diels-Alder (RDA) Cleavage

The "dihydro" portion (C3-C4 bond) is susceptible to RDA-type mechanisms, often leading to the loss of ethylene (C


H

) or methanimine (CH

NH), depending on the charge localization.
Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways derived from the protonated precursor.

FragmentationPathway Precursor [M+H]+ m/z 164.07 (Protonated Lactam) Fragment_H2O [M+H - H2O]+ m/z 146.06 (Facilitated by 8-OH) Precursor->Fragment_H2O -18 Da (Low CE) Fragment_CO [M+H - CO]+ m/z 136.07 (Ring Contraction) Precursor->Fragment_CO -28 Da (Med CE) Fragment_Deep Secondary Fragments m/z 108, 118 (RDA / C2H4 Loss) Fragment_H2O->Fragment_Deep Ring Opening Fragment_CO->Fragment_Deep -28 Da (High CE)

Figure 1: Competing fragmentation pathways for this compound under ESI-CID conditions.

Isomeric Differentiation Strategy

Distinguishing the 8-hydroxy isomer from the 5-, 6-, or 7-hydroxy isomers is the primary analytical challenge.

Feature8-Hydroxy Isomer (Target)5/6/7-Hydroxy IsomersMechanism
Retention Time Slightly LaterEarlierIntramolecular H-bond (8-OH to C=O) masks polarity, increasing lipophilicity compared to exposed OH groups in other isomers.
Water Loss (m/z 146) Dominant at low CEWeak / AbsentThe peri effect facilitates direct proton transfer. Distant OH groups require higher energy ring deformations to lose water.
Alkali Adducts [M+Na]

prominent
[M+H]

dominant
The 8-OH/C=O chelation site effectively binds Na+.

Self-Validating Check: If your spectrum shows m/z 164 as the base peak with minimal fragmentation at 20eV, but a distinct m/z 146 appears immediately upon ramping energy, you likely have the 8-OH isomer. If m/z 146 is absent until high energies, suspect the 6-OH or 7-OH isomer.

Standard Operating Procedure (SOP)

Workflow Diagram

Workflow Sample Sample Prep (MeOH Dilution) LC UHPLC Separation (C18, Acidic pH) Sample->LC ESI ESI Source (+) 3.5 kV LC->ESI MS1 Full Scan MS1 (m/z 100-500) ESI->MS1 MS2 Data Dependent MS2 (Stepped CE) MS1->MS2 Analysis Data Analysis (EIC Extraction) MS2->Analysis

Figure 2: Analytical workflow from sample preparation to data extraction.[5][6][7][8][9]

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL Methanol (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid) for direct infusion or LC injection.

    • Note: Avoid basic solvents (e.g., Ammonium Hydroxide) as they will deprotonate the phenol (forming [M-H]-), suppressing the desired positive mode fragmentation.

  • System Equilibration:

    • Flush the C18 column with 95% Mobile Phase B for 5 minutes to remove lipophilic contaminants.

    • Equilibrate at initial conditions (5% B) for 3 minutes.

  • Data Acquisition:

    • Set MS mode to "Targeted MS/MS" or "Data Dependent Acquisition" (DDA).

    • Include m/z 164.0711 in the inclusion list with an isolation window of 1.0 Da.

    • Acquire data for 10 minutes.

  • Data Processing:

    • Extract Ion Chromatogram (EIC) for m/z 164.0711.

    • Integrate the peak and extract the associated MS2 spectrum.

    • Verify the presence of daughter ions m/z 146.06 (Loss of H

      
      O) and m/z 136.07 (Loss of CO).
      

References

  • Gu, H., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Royal Society of Chemistry Advances. Link

  • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[2][3] Natural Product Reports. Link

  • Kanamori, T., et al. (2016). "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers." Forensic Toxicology. Link

  • Awuah, E., & Capretta, A. (2010).[10] "Strategies for the Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones." Journal of Organic Chemistry. Link

  • NIST Mass Spectrometry Data Center. "Isoquinoline, 1,2,3,4-tetrahydro-." (General fragmentation rules for tetrahydroisoquinolines). Link

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: A Privileged Scaffold with Therapeutic Potential in Alzheimer's Disease

The quest for effective Alzheimer's disease (AD) therapeutics has shifted towards multi-target-directed ligands, compounds capable of modulating several key pathophysiological cascades. The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide array of biological activities, including antitumor, antimicrobial, and antiviral properties.[1] Its structural rigidity and synthetic tractability make it an ideal starting point for the design of novel therapeutic agents.

This document outlines the potential of a specific derivative, 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one , as a novel investigational compound for AD. While direct studies on this specific molecule in the context of AD are nascent, its structural features suggest a compelling, multi-faceted mechanism of action. The isoquinolinone core is found in compounds with neuroprotective properties, and the addition of an 8-hydroxy group introduces functionalities reminiscent of 8-hydroxyquinoline derivatives, which are known to possess significant anti-AD activities, including inhibition of β-amyloid (Aβ) aggregation, metal chelation, and antioxidant effects.[2][3][4]

Furthermore, the lactam moiety within the isoquinolinone structure is a key feature in many inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 is increasingly implicated as a crucial driver of neurodegeneration and neuroinflammation in AD.[5][6][7][8] Therefore, we hypothesize that this compound represents a promising starting point for a new class of multi-target AD therapeutics. These application notes provide a comprehensive guide for researchers to systematically evaluate its potential, from initial in vitro characterization to preclinical in vivo validation.

II. Proposed Multi-Target Mechanism of Action

We propose that this compound engages with several critical pathways in AD pathology. The primary hypothesized mechanism is the inhibition of PARP-1, supplemented by antioxidant and anti-inflammatory activities conferred by the 8-hydroxy group.

A. PARP-1 Inhibition: A Central Neuroprotective Strategy

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. However, in AD, excessive DNA damage triggered by factors like Aβ oligomers and oxidative stress leads to PARP-1 hyperactivation.[9] This overactivation depletes cellular energy stores (NAD+ and ATP) and promotes the production of pro-inflammatory cytokines, ultimately leading to neuronal death.[7][10] Inhibition of PARP-1 has been shown to reduce Aβ42 aggregates, rescue epigenetic alterations, and improve cognitive function in preclinical AD models.[5][11] The structural resemblance of the 3,4-dihydro-2H-isoquinolin-1-one core to known PARP inhibitors suggests it can occupy the nicotinamide binding site of the enzyme, preventing its catalytic activity.

B. Antioxidant and Anti-inflammatory Effects

The 8-hydroxyquinoline moiety is a well-established antioxidant and metal chelator.[2][3] Oxidative stress and dysregulated metal ion homeostasis are key features of the AD brain, contributing to Aβ aggregation and neurotoxicity. The 8-hydroxy group in our compound of interest is predicted to confer similar neuroprotective properties by scavenging reactive oxygen species (ROS) and chelating redox-active metal ions like copper and zinc.[2][3] Furthermore, by inhibiting PARP-1, the compound can indirectly suppress neuroinflammation, as PARP-1 activation is a key step in the inflammatory cascade within microglia.[7][8]

The proposed multi-target mechanism is depicted in the following signaling pathway diagram:

G cluster_0 Alzheimer's Disease Pathophysiology cluster_1 Therapeutic Intervention cluster_2 Proposed Neuroprotective Mechanisms Abeta Aβ Oligomers & Oxidative Stress DNA_damage DNA Damage Abeta->DNA_damage PARP1_activation PARP-1 Hyperactivation DNA_damage->PARP1_activation Inflammation Neuroinflammation (Microglial Activation) PARP1_activation->Inflammation Energy_depletion NAD+/ATP Depletion PARP1_activation->Energy_depletion Neuronal_death Neuronal Death & Cognitive Decline Inflammation->Neuronal_death Energy_depletion->Neuronal_death Compound 8-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one PARP1_inhibition PARP-1 Inhibition Compound->PARP1_inhibition Inhibits Antioxidant Antioxidant Effect (ROS Scavenging) Compound->Antioxidant Exerts Metal_chelation Metal Chelation Compound->Metal_chelation Exerts PARP1_inhibition->PARP1_activation Antioxidant->Abeta Reduces Metal_chelation->Abeta Reduces

Caption: Proposed multi-target mechanism of this compound in AD.

III. In Vitro Evaluation: Protocols and Methodologies

A systematic in vitro evaluation is essential to validate the hypothesized mechanisms of action.

A. Protocol 1: PARP-1 Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of the compound on PARP-1 enzymatic activity. A fluorometric assay is recommended for its sensitivity and high-throughput compatibility.[12]

Objective: To determine the IC50 value of this compound for PARP-1.

Materials:

  • Recombinant Human PARP-1 enzyme

  • PARP-1 Assay Buffer

  • Histones (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution

  • 96-well microplate (black, clear bottom)

  • Plate reader with fluorescence capabilities

  • This compound (test compound)

  • Olaparib or Veliparib (positive control inhibitor)

  • DMSO (vehicle control)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the compound dilution or control. b. Add 25 µL of a solution containing histones and biotinylated NAD+ in assay buffer. c. Initiate the reaction by adding 50 µL of recombinant PARP-1 enzyme diluted in assay buffer. d. Incubate the plate at 30°C for 60 minutes.

  • Detection: a. Add 50 µL of streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes. b. Add 50 µL of HRP substrate and incubate in the dark for 15-30 minutes, or until color develops. c. Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
Positive Control A known PARP-1 inhibitor (e.g., Olaparib) to validate assay performance.
Vehicle Control DMSO, to account for any effects of the solvent on the assay.
B. Protocol 2: Neuroprotection Assay in a Neuronal Cell Line

This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Objective: To evaluate the neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced toxicity in SH-SY5Y neuroblastoma cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hydrogen Peroxide (H₂O₂)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: Add H₂O₂ to the wells (final concentration typically 100-200 µM) and incubate for 24 hours. A control group without H₂O₂ should be included.

  • Cell Viability Assessment (MTT Assay): a. Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Remove the MTT solution and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated, non-H₂O₂ exposed) cells. Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.

C. Protocol 3: Anti-inflammatory Assay in Microglial Cells

This protocol measures the compound's ability to suppress the inflammatory response in microglial cells, the primary immune cells of the brain.

Objective: To determine if this compound can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate BV-2 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to stimulate an inflammatory response and incubate for 24 hours.

  • Nitric Oxide Measurement: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent to the supernatant. c. Incubate for 10-15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify NO levels. Determine the percentage reduction in NO production in compound-treated cells compared to LPS-only treated cells.

IV. In Vivo Evaluation: Preclinical Models and Protocols

After in vitro validation, the neuroprotective and cognitive-enhancing effects of the compound should be assessed in a relevant animal model of Alzheimer's disease.

A. Selection of Animal Model

A variety of rodent models are available for AD research.[13][14][15] For initial studies, a non-transgenic model can be effective. The streptozotocin (STZ)-induced sporadic AD model is a suitable choice as it recapitulates several key features of the human disease, including neuroinflammation, oxidative stress, and cognitive decline.[16] Alternatively, transgenic models like the 5XFAD or APP/PS1 mice, which develop amyloid plaques, can be used.[14]

B. Protocol 4: In Vivo Efficacy in an STZ-Induced AD Rat Model

Objective: To assess the effect of this compound on cognitive deficits and neuropathological markers in a rat model of sporadic AD.

Experimental Workflow:

G start Acclimatization (1 week) icv_stz ICV-STZ Injection (Day 1 & 3) start->icv_stz drug_admin Compound Administration (Daily for 21 days) icv_stz->drug_admin behavioral Behavioral Testing (e.g., Morris Water Maze) (Day 18-21) drug_admin->behavioral euthanasia Euthanasia & Tissue Collection (Day 22) behavioral->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis end Data Interpretation analysis->end

Caption: Workflow for in vivo evaluation of the test compound.

Procedure:

  • Animal Groups:

    • Group 1: Sham control (vehicle injection, vehicle treatment)

    • Group 2: STZ control (STZ injection, vehicle treatment)

    • Group 3: STZ + Test Compound (e.g., 10 mg/kg, p.o.)

    • Group 4: STZ + Test Compound (e.g., 30 mg/kg, p.o.)

  • Induction of AD Model: Anesthetize adult male Wistar rats and administer intracerebroventricular (ICV) injections of STZ (3 mg/kg) on day 1 and day 3. Sham animals will receive vehicle injections.

  • Compound Administration: Begin daily oral administration of the test compound or vehicle one hour after the first STZ injection and continue for 21 days.

  • Behavioral Assessment (Morris Water Maze): On day 18, begin the Morris Water Maze test to assess spatial learning and memory.

    • Acquisition Phase (4 days): Train the rats to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and path length.

    • Probe Trial (1 day): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Euthanasia and Tissue Collection: On day 22, euthanize the animals and perfuse them with saline. Collect the brains for biochemical and histological analysis.

C. Post-mortem Brain Tissue Analysis

Biochemical Analysis:

  • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and reduced glutathione (GSH) in brain homogenates.

  • Inflammatory Markers: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

  • PARP-1 Activity: Assess PARP-1 activity in brain lysates.

Histological Analysis:

  • Neuronal Damage: Perform Nissl staining to visualize neuronal cell bodies and assess neuronal loss in the hippocampus and cortex.

  • Neuroinflammation: Use immunohistochemistry to detect activated microglia (Iba-1 staining) and astrocytes (GFAP staining).

V. Data Presentation and Interpretation

All quantitative data should be presented as mean ± SEM. Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Expected Outcomes:

  • In Vitro: this compound is expected to show a dose-dependent inhibition of PARP-1 activity, protect neuronal cells from oxidative stress, and reduce inflammatory markers in microglial cells.

  • In Vivo: Treatment with the compound is expected to ameliorate cognitive deficits in the Morris Water Maze test (reduced escape latency, increased time in the target quadrant). Post-mortem analysis should reveal reduced markers of oxidative stress, neuroinflammation, and neuronal damage in the brains of treated animals compared to the STZ-control group.

AssayExpected Result for Active Compound
PARP-1 Inhibition Low IC50 value
Neuroprotection Increased cell viability in the presence of H₂O₂
Anti-inflammation Reduced NO production in LPS-stimulated microglia
Morris Water Maze Improved spatial learning and memory
Brain Biochemistry Reduced oxidative stress and inflammation markers
Brain Histology Reduced neuronal loss and gliosis

VI. Conclusion

This compound is a promising, yet underexplored, candidate for Alzheimer's disease research. Its unique combination of a privileged isoquinolinone scaffold and a neuro-active 8-hydroxy group suggests a multi-target potential, primarily through the inhibition of PARP-1 and the mitigation of oxidative stress and neuroinflammation. The protocols detailed in these application notes provide a rigorous and comprehensive framework for the systematic evaluation of this compound. Successful validation of its efficacy in these assays would establish this compound as a valuable lead compound for the development of next-generation Alzheimer's disease therapeutics.

References

  • Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. PubMed, [Link]

  • Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer's Disease. PubMed, [Link]

  • Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. PubMed, [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed, [Link]

  • New sporadic Alzheimer's disease animal model may improve drug testing. BioWorld, [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI, [Link]

  • Natural Products as a Source of Alzheimer's Drug Leads. PubMed Central, [Link]

  • Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer's Disease and Geriatric Depression. PubMed Central, [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health, [Link]

  • 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one. PubChem, [Link]

  • 1(2H)-Isoquinolinone, 3,4-dihydro-. ChemBK, [Link]

  • 3,4-dihydroisoquinolin-1(2H)-one. PubChem, [Link]

  • Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases. MDPI, [Link]

  • Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PubMed Central, [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI, [Link]

  • Animal models in the drug discovery pipeline for Alzheimer's disease. PubMed Central, [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience, [Link]

  • Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers, [Link]

  • Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology, [Link]

  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed, [Link]

  • Neuroprotective Effect of 3′,4′-Dihydroxyphenylglycol in Type-1-like Diabetic Rats—Influence of the Hydroxytyrosol/3. MDPI, [Link]

  • PARP inhibition: PARP1 and beyond. PubMed Central, [Link]

  • Rodent Models for Alzheimer's Disease in Drug Testing. Maze Engineers, [Link]

  • Poly(ADP-ribose) Polymerase 1 Deficiency Attenuates Amyloid Pathology, Neurodegeneration, and Cognitive Decline in a Familial Alzheimer's Disease Model. bioRxiv, [Link]

  • Animal models of Alzheimer's disease and drug development. Limav, [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals, [Link]

  • Neuroprotective effect of 5,7,3 ',4 ',5 '-pentahydroxy dihdroflavanol-3-O-(2 ''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat. ResearchGate, [Link]

  • Neuroprotective Effect of 3',4'-Dihydroxyphenylglycol in Type-1-like Diabetic Rats-Influence of the Hydroxytyrosol/3',4'. PubMed, [Link]

  • PARPi screening cascade to facilitate novel drug discovery. ICE Bioscience, [Link]

  • The role of Poly-ADP ribose polymerase (PARP) enzymes in chemotherapy-induced cognitive impairments – parallels with other neurodegenerative disorders. Frontiers, [Link]

Sources

Application Notes & Protocols: Cell-Based Assays for Characterizing 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isoquinolinone Derivative

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, frequently found in natural products with diverse biological activities.[1] This core has been leveraged for the development of agents with antitumor, antimicrobial, and antiviral properties.[1][2] The compound of interest, 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, is a derivative of this promising scaffold.[3] Structurally similar compounds have been identified as inhibitors of Poly(ADP-ribose) Polymerase (PARP), a key enzyme family in the DNA damage response (DDR).[4][5]

PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in the homologous recombination repair pathway, such as tumors with BRCA1/2 mutations.[6][7] By inhibiting PARP-mediated repair of single-strand DNA breaks, these drugs lead to the accumulation of double-strand breaks during replication.[4] In cancer cells with a compromised ability to repair double-strand breaks, this leads to synthetic lethality and targeted cell death.[8]

This guide provides a comprehensive suite of cell-based assays designed to investigate the hypothesis that this compound functions as a PARP inhibitor. The protocols herein are designed to be self-validating, providing a logical workflow from initial screening for PARP inhibition to characterizing the downstream cellular consequences.

Principle of Investigation: A Multi-Faceted Approach to Target Validation

Our investigation into the cellular activity of this compound will be guided by the central hypothesis of PARP inhibition. This will be explored through three interconnected pillars of experimentation:

  • Direct Target Engagement: Does the compound inhibit PARP activity within the cellular environment?

  • Mechanism of Action: Does the compound induce cellular phenotypes consistent with PARP inhibition, such as the potentiation of DNA-damaging agents and the disruption of DNA repair processes?

  • Cellular Viability and Cytotoxicity: What is the therapeutic window of the compound?

The following sections provide detailed protocols for assays that address each of these pillars, enabling a thorough characterization of the compound's biological activity.

Part 1: Cellular PARP Activity Assays

The primary functional consequence of PARP activation is the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, which consumes cellular NAD+. Therefore, the most direct methods to assess PARP inhibition in a cellular context are to measure changes in PAR levels or NAD+ consumption following a DNA-damaging stimulus.

In-Cell ELISA for Poly(ADP-ribose) (PAR) Formation

This assay provides a quantitative measure of PAR synthesis in cells, offering a direct readout of PARP activity. A DNA-damaging agent is used to induce PARP activation, and the inhibitory effect of the test compound is measured by the reduction in the PAR signal.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (Post-incubation) A Seed cells in a 96-well plate B Pre-treat with This compound or control inhibitor (e.g., Olaparib) A->B C Induce DNA damage (e.g., H2O2 or MNNG) B->C D Fix and permeabilize cells C->D E Block non-specific binding D->E F Incubate with anti-PAR primary antibody E->F G Incubate with HRP-conjugated secondary antibody F->G H Add chemiluminescent substrate G->H I Measure luminescence H->I

Caption: Workflow for the in-cell ELISA to quantify PAR formation.

  • Cell Seeding: Seed a cancer cell line known to have a robust PARP response (e.g., HeLa or A549) into a 96-well clear-bottom white plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Treatment: The following day, remove the media and add fresh media containing serial dilutions of this compound. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control. Incubate for 1 hour.

  • Induction of DNA Damage: To induce PARP activation, add a DNA-damaging agent such as H₂O₂ (final concentration 200 µM) or MNNG (final concentration 50 µM) to all wells except for the untreated controls. Incubate for 15-30 minutes.

  • Fixation and Permeabilization: Aspirate the media and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash twice with PBS, then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS containing 0.05% Tween 20 (PBST). Block with 5% BSA in PBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate with a primary antibody against PAR (e.g., clone 10H) diluted in blocking buffer overnight at 4°C. The following day, wash three times with PBST.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature in the dark. Wash five times with PBST. Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.[9]

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Cellular NAD+/NADH Depletion Assay

PARP enzymes use NAD+ as a substrate.[10] Intense PARP activation following significant DNA damage can lead to a rapid depletion of the cellular NAD+ pool.[10][11] This assay indirectly measures PARP activity by quantifying changes in NAD+/NADH levels.

TreatmentExpected Cellular NAD+ LevelInterpretation
Vehicle Control (No DNA Damage)High (Baseline)Represents the basal NAD+ level in healthy, unstressed cells.
DNA Damaging Agent OnlyLowSignificant DNA damage leads to hyperactivation of PARP, consuming large amounts of NAD+ and causing its depletion.[10]
This compound + DNA Damaging AgentHigh (Rescued)If the compound inhibits PARP, it will prevent the excessive consumption of NAD+ following DNA damage, thus maintaining NAD+ levels close to baseline. The degree of rescue is proportional to the inhibitory activity.
Known PARP Inhibitor (e.g., Olaparib) + DNA Damaging AgentHigh (Rescued)Serves as a positive control for the expected phenotype of PARP inhibition.
  • Cell Treatment: Seed cells in a 96-well plate as described in section 1.1. Treat with the test compound and controls for 1 hour.

  • Induce DNA Damage: Add a high concentration of a DNA-damaging agent (e.g., 1 mM H₂O₂) to induce robust PARP activation.

  • Cell Lysis and NAD+/NADH Measurement: After a 1-2 hour incubation, measure the total NAD+/NADH levels using a commercially available colorimetric or fluorometric assay kit according to the manufacturer's instructions. These kits typically involve cell lysis followed by an enzymatic reaction that produces a colored or fluorescent product proportional to the amount of NAD+ and NADH.

Part 2: Mechanism of Action Assays

If this compound inhibits PARP, it should potentiate the cytotoxic effects of DNA-damaging agents and interfere with DNA repair signaling. The following assays are designed to test these hypotheses.

Cell Viability Assay for Synthetic Lethality

This assay determines if the test compound enhances the cell-killing effects of a DNA-damaging agent, a hallmark of PARP inhibitors.[9]

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 A Seed cells in a 96-well plate B Treat with serial dilutions of: 1. Test Compound alone 2. DNA Damaging Agent alone 3. Test Compound + DNA Damaging Agent A->B C Add viability reagent (e.g., MTT, MTS, or resazurin) B->C D Incubate and measure absorbance or fluorescence C->D

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. This compound is a significant scaffold in medicinal chemistry, and its accurate quantification is crucial for research, development, and quality control. The developed reversed-phase HPLC method demonstrates excellent peak symmetry and reproducibility, addressing the potential challenges associated with the analysis of hydroxylated isoquinolinone derivatives. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing method development rationale, detailed experimental protocols, validation guidelines, and troubleshooting.

Introduction: The Significance of this compound

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.[1] The introduction of a hydroxyl group at the 8-position can significantly influence the molecule's pharmacological profile and physicochemical properties. As such, the accurate and precise analytical characterization of this compound is paramount in drug discovery and development to ensure purity, quantify concentration, and assess stability.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This application note details a robust HPLC method specifically tailored for this compound, providing the scientific community with a reliable tool for their research and quality control needs.

Method Development Rationale: A Scientifically Grounded Approach

The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. Key properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉NO₂PubChem
Molecular Weight163.17 g/mol PubChem
XLogP31.4PubChem

The moderately polar nature of the molecule (XLogP3 of 1.4) suggests that reversed-phase HPLC is the most suitable separation mode.[2][3] The aromatic isoquinolinone core imparts strong UV absorbance, making UV detection a sensitive and appropriate choice.

A critical consideration in the method development for this analyte is the presence of the 8-hydroxy group, which is analogous to the structure of 8-hydroxyquinoline. Compounds with this moiety are known to chelate with trace metal ions present in HPLC columns and systems, which can lead to significant peak tailing and poor reproducibility.[4] To counteract this, the following strategic choices were made:

  • Stationary Phase: A high-purity, end-capped C18 silica column is selected to minimize surface silanol interactions and metal content.

  • Mobile Phase: An acidic mobile phase is employed to suppress the ionization of the phenolic hydroxyl group and to saturate any active sites on the stationary phase. Phosphoric acid is chosen as the modifier due to its effectiveness in improving the peak shape of similar compounds.[4][5]

  • Organic Modifier: Acetonitrile is selected as the organic solvent due to its low viscosity and UV transparency.

Experimental Protocol: Step-by-Step Guide

This section provides a detailed protocol for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade, filtered and degassed)

Instrumentation and Chromatographic Conditions

Table 2: HPLC Method Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD/UV detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (v/v)
Gradient Isocratic at 30:70 (Acetonitrile:Water with 0.1% H₃PO₄)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC grade water and mix thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute the standard stock solution 1:10 with the mobile phase.

Sample Preparation

The sample preparation will vary depending on the matrix. For a bulk drug substance, a procedure similar to the working standard preparation can be followed. For formulated products, a validated extraction procedure will be necessary to ensure complete recovery of the analyte without interference from excipients.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile:Water with 0.1% H3PO4) instrument_setup Instrument Setup (Column, Flow Rate, Temp, Wavelength) prep_mobile->instrument_setup prep_standard Prepare Standard Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection equilibration System Equilibration instrument_setup->equilibration equilibration->injection data_acq Data Acquisition injection->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification reporting Generate Report quantification->reporting

Caption: HPLC analysis workflow for this compound.

Method Validation: Ensuring Trustworthy Results

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[6] The key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The peak for the analyte should be pure and well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.80-120% of the test concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value.98.0% to 102.0% recovery.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.
Stability-Indicating The ability of the method to separate the drug substance from its degradation products.[2][7][8]Degradation products should be resolved from the main peak.

Troubleshooting: A Guide to Common Issues

Even with a robust method, issues can arise during routine analysis. The following table provides a guide to common problems and their potential solutions.

Table 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High Backpressure - Column frit blockage- Particulate matter in the sample or mobile phase- Buffer precipitation- Back-flush the column- Filter samples and mobile phases- Ensure mobile phase components are miscible
Peak Tailing - Secondary interactions with the stationary phase- Column overload- Dead volume in the system- Ensure adequate mobile phase modifier concentration- Reduce sample concentration- Check and tighten all fittings
Variable Retention Times - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction- Prepare fresh mobile phase and degas thoroughly- Use a column oven- Check pump seals and for leaks
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp aging- Degas mobile phase- Flush the system with a strong solvent- Replace detector lamp
Ghost Peaks - Contamination in the autosampler or injector- Carryover from a previous injection- Clean the injection port and syringe- Run blank injections between samples

For more in-depth troubleshooting, refer to comprehensive guides from instrument manufacturers and reputable sources.[9][10][11][12]

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of this compound. By understanding the analyte's physicochemical properties and employing a scientifically sound method development strategy, the challenges associated with the analysis of this compound class have been effectively addressed. This method is suitable for routine quality control, stability studies, and research applications, empowering scientists in the pharmaceutical and chemical industries with a validated analytical tool.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lian, K., & Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Patel, D. J., et al. (2023). A New Stability Indicating HPLC-PDA Method for Estimation of Eluxadoline in Presence of its Degradation Products. ResearchGate. Retrieved from [Link]

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Davis, B. A., & Boulton, A. A. (1981). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. Retrieved from [Link]

  • Kim, J., et al. (2018). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Institutes of Health. Retrieved from [Link]

  • Labcompare. (2026). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • International Journal of Research and Review. (2026). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Waters. (2026). Spectral Analysis of Broad-Spectrum Sunscreens Using the Alliance® iS HPLC System With Photodiode Array (PDA) Detector. Retrieved from [Link]

  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and impurity management for 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (often abbreviated as 8-OH-DHIQ).

This guide assumes the synthesis proceeds via the Schmidt Rearrangement or Beckmann Rearrangement of a 7-substituted-1-indanone precursor, followed by demethylation.[1] This is the most prevalent route for accessing the 8-hydroxy-substituted core with high regiospecificity.[1]

Executive Summary

The synthesis of this compound presents distinct purification challenges, primarily driven by regioisomer formation during ring expansion and boron/aluminum residue retention during deprotection.[1] This guide provides actionable protocols to isolate high-purity material (>98%) suitable for pharmaceutical applications (e.g., PARP inhibitor development).

Module 1: Impurity Origins & Prevention (FAQ)

Q1: Why does my reaction yield a mixture of isomers, and how can I favor the isoquinolinone over the quinolinone?

The Issue: The conversion of 7-methoxy-1-indanone to the lactam involves a migration step.

  • Path A (Desired): Migration of the aryl bond

    
    Isoquinolin-1-one  (Nitrogen adjacent to the aromatic ring).[1]
    
  • Path B (Impurity): Migration of the alkyl bond

    
    Quinolin-2-one  (Nitrogen separated from the aromatic ring by a carbonyl).[1]
    

Technical Insight: Electronic effects dominate this migration. The electron-donating methoxy group at the 7-position (para to the migrating aryl bond) generally stabilizes the transition state for Aryl migration, favoring the isoquinolinone.[1] However, steric hindrance or high temperatures can erode this selectivity.

Troubleshooting Protocol:

  • Switch Reagents: If using the Schmidt reaction (

    
    /Acid), switch to the Beckmann Rearrangement  of the pre-formed oxime.[1] The Beckmann allows for lower reaction temperatures (
    
    
    
    vs
    
    
    ), improving kinetic control.[1]
  • Catalyst Selection: Use Polyphosphoric Acid (PPA) or Thionyl Chloride (

    
    )  at controlled temperatures (
    
    
    
    ).[1] Avoid harsh Lewis acids (
    
    
    ) in the rearrangement step, as they can catalyze equilibrium between isomers.[1]
Q2: I see a persistent "dimer" or "tar" spot on TLC. What is it?

The Issue: Radical polymerization or aldol-like condensations of the unreacted indanone precursor. Prevention:

  • Ensure complete conversion of the ketone/oxime before heating significantly.[1]

  • Inert Atmosphere: Strictly run the rearrangement under Nitrogen/Argon. Phenolic/methoxy precursors are prone to oxidative coupling.

Module 2: Work-up & Isolation Strategies

Protocol A: The "pH-Switch" Extraction (Critical for Purity)

Because the target molecule contains a phenol (8-OH), it possesses a


 ~10.[1] We can exploit this to wash away non-phenolic impurities (regioisomers, unreacted methyl ethers).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) .

  • Acid Wash: Wash with 1M HCl to remove any basic amine side-products (rare in lactams, but good practice).[1]

  • Base Extraction (The Purifying Step):

    • Extract the organic layer with 2M NaOH (3x).[1]

    • The Target is now in the Aqueous Phase as the phenoxide salt.[1]

    • Impurities (Regioisomers without free OH, unreacted methoxy intermediates) remain in the EtOAc layer.[1]

  • Separation: Discard the EtOAc layer (treat as waste after checking TLC).

  • Re-acidification: Cool the aqueous layer to

    
     and slowly acidify with 6M HCl  to pH 2-3.
    
  • Precipitation: The pure this compound should precipitate as an off-white solid.[1] Filter and dry.[2][3]

Q3: My product is gray/purple after demethylation with . How do I remove the color?

The Issue: Trace oxidation of the phenol or residual Boron-complexes. Fix:

  • Methanol Quench: Ensure the

    
     reaction is quenched with excess Methanol and refluxed for 30 mins to break down borate esters.
    
  • Charcoal Treatment: Dissolve the crude product in hot Ethanol/Water (9:1), add Activated Carbon (5 wt%), stir for 30 mins, and filter hot through Celite.

Module 3: Visualization of Impurity Pathways[1]

The following diagram maps the fate of the starting material and the divergence points for critical impurities.[1]

G cluster_0 Rearrangement (Beckmann/Schmidt) cluster_1 Demethylation (BBr3) SM 7-Methoxy-1-Indanone Oxime Indanone Oxime SM->Oxime NH2OH Iso_Me 8-Methoxy-3,4-dihydro- 2H-isoquinolin-1-one (Major Intermediate) Oxime->Iso_Me Aryl Migration (Preferred) Quino_Me Impurity A: Regioisomer (Quinolin-2-one deriv.) Oxime->Quino_Me Alkyl Migration (Avoid) Target TARGET: 8-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Iso_Me->Target BBr3 / H+ workup Imp_Partial Impurity B: Incomplete Demethylation Iso_Me->Imp_Partial Incomplete Rxn Waste Organic Waste Layer Quino_Me->Waste Remains in Organic during Base Extraction Imp_Boron Impurity C: Boron-Complexes Target->Imp_Boron Poor Quench Imp_Partial->Waste Remains in Organic during Base Extraction

Caption: Figure 1. Reaction pathway analysis showing the divergence of regioisomers during rearrangement and the fate of impurities during the base-extraction workup.

Module 4: Comparison of Purification Techniques

TechniqueEfficiencyTarget Impurities RemovedRecommendation
Recrystallization ModerateInorganic salts, trace tars.[1]Use Ethanol/Water (4:1) .[1] Good for final polish.
Acid/Base Extraction High Regioisomers , Starting Material, Non-phenolics.[1][4]Mandatory first step after demethylation.
Column Chromatography LowRegioisomers (difficult separation).[1]Avoid if possible.[5] Isomers often co-elute on Silica.
Reslurrying ModerateSurface colored impurities.Use cold Diethyl Ether or MTBE to wash filter cake.

References

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)

    • Wang, X. et al. "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity."[1] RSC Advances, 2023.[1]

  • Beckmann Rearrangement Mechanisms & Regioselectivity

    • "Beckmann Rearrangement."[5][6][7][8] Organic Chemistry Portal.

  • General Isoquinolinone Synthesis Strategies

    • "Synthesis of 3,4-dihydroisoquinolines."[1][2][4][9][10][11][12] Organic Chemistry Portal.

  • Demethylation Workup Procedures (BBr3)

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press. (Standard reference for Boron tribromide quenching protocols).

Sources

Troubleshooting HPLC peak tailing for isoquinolinone compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC Peak Tailing for Isoquinolinone Compounds Ticket ID: ISOQ-T2026 Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary

Welcome to the Separation Science Support Hub. You are likely experiencing peak tailing (Asymmetry factor


) with isoquinolinone derivatives. While the isoquinolinone core (a lactam) is relatively non-basic, medicinal chemistry derivatives frequently append basic amine side chains (e.g., piperazines, morpholines) to improve solubility.

These basic moieties interact with residual silanol groups on the silica stationary phase, causing the "shark fin" tailing you observe.[1][2][3][4] This guide moves beyond generic advice to provide a mechanistic root-cause analysis and a self-validating correction protocol.

Part 1: The Diagnostic Workflow

Before changing your chemistry, validate your system.

Use the following logic gate to isolate the source of the tailing.

TroubleshootingFlow Start START: Tailing Observed (As > 1.2) CheckSys 1. System Check Isolate Column Start->CheckSys SysFail Tubing/Frit Issue (Reduce Extra-Column Vol) CheckSys->SysFail Peak tails w/o column CheckChem 2. Chemistry Check pH vs. pKa CheckSys->CheckChem System OK pH_Low Mobile Phase pH < 3 (Silanols Protonated) CheckChem->pH_Low Better pH_Mid Mobile Phase pH 3-8 (Danger Zone) CheckChem->pH_Mid Worst Tailing pH_High Mobile Phase pH > 10 (Base Deprotonated) CheckChem->pH_High Best (if column resists) Additives 3. Additive Strategy (Blockers/Pairing) pH_Low->Additives pH_Mid->Additives Column 4. Column Switch (HILIC or Hybrid) Additives->Column Tailing Persists

Figure 1: Logical decision tree for isolating the root cause of peak asymmetry.

Part 2: The Mechanism (Why it happens)

Q: Why do isoquinolinones tail more than other aromatics?

A: It is rarely the isoquinolinone core itself, but the basic nitrogen substituents attached to it. Standard silica columns possess free silanol groups (


).[4] These are weakly acidic (pKa ~3.5 - 4.5).
  • The Interaction: At neutral pH (pH 6-8), silanols are deprotonated (

    
    ) and your basic isoquinolinone derivative is protonated (
    
    
    
    ).
  • The Result: A strong ion-exchange interaction occurs.[5] This is a "secondary retention mechanism" that is slow and kinetic, causing the tail.

Q: My column is "end-capped." Why does it still happen? A: End-capping is never 100% complete due to steric hindrance.[1] Small basic molecules can still penetrate the C18 brush to find hidden silanols.

Part 3: Mobile Phase Optimization (The "Chemical Fix")

If you cannot change the column, you must modify the mobile phase to suppress these interactions.[1]

Strategy A: The pH Pincer Movement

You must operate where either the silanol or the analyte is neutral. Do not operate in the middle.

StrategypH RangeMechanismProsCons
Low pH pH 2.0 - 2.5Silanol Suppression. At pH 2,

is neutral.
Compatible with most standard C18 columns.Basic analytes are fully ionized (

), reducing retention time.
High pH pH 10.0 - 11.0Analyte Suppression. The base is deprotonated (

).
Excellent peak shape; increases retention of bases.Requires Hybrid (BEH) columns. Dissolves standard silica.
Strategy B: Additives & Chaotropes

When pH adjustment isn't enough, use additives to shield the silica or pair with the analyte.[5]

1. Triethylamine (TEA) - The Blocker

  • Protocol: Add 5-10 mM TEA to the aqueous buffer.

  • Mechanism: TEA is a small, aggressive base that saturates the silanol sites, physically blocking your isoquinolinone from binding.

2. Chaotropic Salts - The Shape Shifters For stubborn compounds, replace standard buffers (Formate/Acetate) with chaotropic anions.

  • Recommended: Sodium Perchlorate (

    
    ) or Hexafluorophosphate (
    
    
    
    ) at 10-20 mM.
  • Mechanism: These anions disrupt the solvation shell of the basic analyte and form tight ion pairs, smoothing the desorption kinetics.

Part 4: The "Rescue" Protocol

If you are currently stuck with a tailing peak, follow this step-by-step rescue method. This protocol assumes you are using a standard HPLC system (400 bar limit) and a standard C18 column.

Step 1: The "Gold Standard" Mobile Phase Preparation

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6]

    • Why: TFA sets pH ~2.0 (suppressing silanols) and provides an ion-pairing anion (

      
      ).
      
  • Solvent B: 0.1% TFA in Acetonitrile.

    • Note: Do not use Methanol initially; Acetonitrile has lower viscosity and sharper peaks for this class of compounds.

Step 2: Gradient Execution

  • Flow: 1.0 mL/min (for 4.6mm ID column).

  • Temp: 40°C (Critical: Higher temperature improves mass transfer kinetics, reducing tailing).

  • Gradient: 5% B to 95% B over 15 minutes.

Step 3: Evaluation

  • Calculate Asymmetry (

    
    ) at 10% peak height.[1]
    
  • Pass:

    
    
    
  • Fail:

    
    
    
    
    
    Move to Chaotropic Method .

Step 4: The Chaotropic Alternative (If Step 3 Fails)

  • Solvent A: 20 mM

    
     + 0.1% 
    
    
    
    in Water (pH ~2.5).
  • Solvent B: Acetonitrile.[7]

  • Warning: Do not use with LC-MS (non-volatile salts).

Part 5: Visualizing the Interaction

The following diagram illustrates the competitive binding mechanism that causes the tailing and how TEA solves it.

SilanolInteraction cluster_surface Stationary Phase Surface Silanol Si-O- (Silanol) IsoQ IsoQ+ (Analyte) IsoQ->Silanol Ionic Interaction (TAILING) C18 C18 (Ligand) IsoQ->C18 Hydrophobic Interaction (Good) TEA TEA+ (Blocker) TEA->Silanol Blocks Site

Figure 2: TEA (Green) saturates acidic silanol sites (Red), forcing the Isoquinolinone (Blue) to interact only with the C18 ligand (Grey), restoring peak symmetry.

References
  • McCalley, D. V. (2023). Understanding and Managing Peak Tailing in the HPLC of Basic Compounds. Chemical Communications. Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression Mechanisms. Link

  • Agilent Technologies. (2019). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technical Library. Link

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC: The Role of pH and Silanols. Waters Knowledge Base. Link

  • Flieger, J. (2010). The effect of chaotropic mobile phase additives on the separation of selected alkaloids in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

Sources

Technical Support Center: Chromatographic Resolution of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methods involving 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic resolution of this compound. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: Troubleshooting Guide

This section addresses common chromatographic problems with a focus on identifying the root cause and implementing effective solutions.

Core Issue: Poor or Inconsistent Resolution

Question: I'm observing poor resolution between my analyte and an impurity. Where should I start my investigation?

Answer: Poor resolution is typically a function of insufficient column efficiency, poor selectivity, or inadequate retention. A systematic approach is crucial. Begin by evaluating the overall health of your HPLC system and column before making significant changes to the method itself.

Below is a workflow to guide your troubleshooting process.

G cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Hardware & Column Health start Poor Resolution Observed check_system Check System Suitability (Pressure, Peak Shape, RT) start->check_system mobile_phase Optimize Mobile Phase (pH, Organic Modifier %) check_system->mobile_phase System OK column_health Assess Column Health (Flush, Reverse Flush, Replace) check_system->column_health System Fails stationary_phase Evaluate Stationary Phase (C18, Phenyl, etc.) mobile_phase->stationary_phase Resolution Still Poor end_node Resolution Achieved mobile_phase->end_node Problem Solved gradient Develop Gradient Elution stationary_phase->gradient Resolution Still Poor stationary_phase->end_node Problem Solved gradient->end_node Problem Solved extra_column Check for Extra-Column Volume (Tubing, Connections) column_health->extra_column Column OK column_health->end_node Problem Solved extra_column->mobile_phase Hardware OK G start Need to Separate Enantiomers csp Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp screen Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) csp->screen optimize Optimize Mobile Phase (Modifier %, Additives, Temperature) screen->optimize Initial Separation Seen end_node Enantiomeric Resolution Achieved optimize->end_node

Caption: Workflow for developing a chiral separation method.

Section 3: Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol details a systematic approach to determine the optimal mobile phase pH for the separation of this compound from its impurities in reversed-phase HPLC.

Objective: To evaluate the effect of pH on retention time, peak shape, and resolution.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • Buffers/Additives: Formic acid, Ammonium formate

Procedure:

  • Prepare Stock Buffers:

    • Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in Water

    • Mobile Phase A2 (pH ~3.8): 10 mM Ammonium Formate in Water, pH adjusted to 3.8 with Formic Acid

    • Mobile Phase A3 (pH ~6.5): 10 mM Ammonium Formate in Water

  • Prepare Organic Mobile Phase:

    • Mobile Phase B: 100% Acetonitrile

  • Equilibrate the System: Start with an isocratic mixture, for example, 70% Mobile Phase A1 and 30% Mobile Phase B. Equilibrate the column for at least 15 minutes or until a stable baseline is achieved.

  • Inject Standard: Inject your standard solution of this compound.

  • Run pH Screen:

    • Perform an isocratic run at the starting condition.

    • Flush the system thoroughly and switch to Mobile Phase A2. Re-equilibrate and inject the standard.

    • Flush the system thoroughly and switch to Mobile Phase A3. Re-equilibrate and inject the standard.

  • Data Analysis:

    • Create a table comparing the retention time (RT), tailing factor (TF), and resolution (Rs) between the analyte and the closest eluting impurity at each pH.

    • The optimal pH will provide sufficient retention (k' > 2), good peak shape (TF < 1.5), and the best resolution.

pH ConditionAnalyte RT (min)Analyte Tailing FactorResolution (Rs) to Impurity X
pH 2.7 4.51.21.8
pH 3.8 5.81.41.6
pH 6.5 8.21.91.1

This is example data. Your results will vary. Based on this example, pH 2.7 provides the best combination of peak shape and resolution.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • National Institutes of Health. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Ballesteros, O. (2020, November 24). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. ResearchGate.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Taylor & Francis. (2006). Chiral Drug Separation.
  • Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development.
  • Chemistry For Everyone. (2025, February 1). How Does pH Affect Chromatography? [Video]. YouTube.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • FLORE. (2022, July 27). Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the.
  • Büchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Molecules. (2021, August 30). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis.
  • Wiczling, P., & Kaliszan, R. (2008). Influence of pH on retention in linear organic modifier gradient RP HPLC. Analytical Chemistry, 80(20), 7855-61.
  • Agilent. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • BenchChem. (2025). Technical Support Center: Optimizing Mobile Phase for (+)-Isopilocarpine Separation.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30.
  • LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase.
  • Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.

Stability issues of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in solution

[1][2][3][4]

Chemical Profile & Stability Overview

Compound Identity:

  • IUPAC Name: this compound[1][2][3][4]

  • CAS Number: 135329-20-3[1][2][3][4]

  • Core Scaffold: Dihydroisoquinolinone (Lactam) fused with a Phenol.[1][2][3][4]

Executive Summary of Stability: The stability of this compound is governed by two competing structural motifs: the lactam ring (generally stable to hydrolysis) and the 8-hydroxyl group (highly susceptible to oxidative degradation).[1][2][3][4] In solution, the primary failure modes are oxidative coupling (discoloration) and solubility shock (precipitation) upon aqueous dilution.[1][3][4]

Physicochemical Properties Table
ParameterValue / CharacteristicImplication for Handling
Molecular Weight 163.17 g/mol Small molecule; rapid diffusion.[1][2][3][4]
Solubility (DMSO) > 50 mMIdeal stock solvent.[2][3][4]
Solubility (Water) < 1 mg/mL (Neutral pH)High Risk: Precipitates upon dilution.[2][3][4]
pKa (Phenol) ~9.5 - 10.0 (Predicted)Ionizes at basic pH (increases solubility/reactivity).[1][2][3][4]
pKa (Lactam) > 15Non-basic; does not protonate at physiological pH.[2][3][4]
Oxidation Potential High (Phenolic moiety)Critical: Air-sensitive in solution; light-sensitive.[1][2][3][4]

Troubleshooting Guide: Common Failure Modes

Issue 1: Stock Solution Turns Yellow/Brown Over Time

Diagnosis: Oxidative Degradation (Quinone Formation) The 8-hydroxyl group is electron-donating, making the aromatic ring prone to oxidation.[1][2][3][4] Exposure to atmospheric oxygen or light converts the phenol into ortho- or para-quinone species or promotes radical coupling.[1][2][3][4]

Corrective Protocol:

  • Degas Solvents: Use anhydrous DMSO purged with nitrogen or argon.[1][2][3][4]

  • Add Antioxidants: For long-term storage, supplement the stock with 0.1% w/v Sodium Ascorbate or DTT (if compatible with downstream assay).

  • Light Protection: Store in amber glass vials wrapped in foil.

  • Temperature: Store stocks at -80°C rather than -20°C to arrest radical propagation.

Issue 2: "Cloudiness" or Precipitation Upon Dilution into Media

Diagnosis: Solvent Shock (Solubility Crash) This compound is lipophilic.[1][2][3][4] Rapid dilution from DMSO (dielectric constant ~47) to aqueous buffer (dielectric constant ~80) causes immediate aggregation if the final concentration exceeds the thermodynamic solubility limit.[1][2][3][4]

Corrective Protocol:

  • Stepwise Dilution: Do not dilute directly from 100 mM stock to assay concentration. Use an intermediate dilution step (e.g., 100 mM

    
     1 mM in DMSO 
    
    
    Final Buffer).[1][2][4]
  • Sonicate: Sonicate the intermediate dilution for 30 seconds.

  • Carrier Solvent: Ensure the final assay buffer contains a surfactant (e.g., 0.05% Tween-20 or Triton X-100) to stabilize the dispersion.[1][2][3][4]

  • Avoid Cold Buffers: Dilute into room temperature (25°C) or pre-warmed (37°C) media.[1][2][3][4] Cold buffers accelerate precipitation.[1][2][3][4]

Issue 3: Inconsistent IC50/EC50 Data

Diagnosis: Plastic Adsorption or pH Instability The planar isoquinolinone structure can stack (pi-pi interactions) and adsorb to polystyrene plastics.[1][2][3][4][5] Additionally, at pH > 8, the phenol deprotonates (

14

Corrective Protocol:

  • Material Change: Switch to polypropylene (PP) or low-binding plates. Avoid polystyrene for serial dilutions.[1][2][4]

  • pH Control: Maintain assay buffers at pH 7.2–7.4. Avoid pH > 8.0 unless necessary, as the phenolate anion is 10x more reactive toward oxidation.[1][2][3][4]

Mechanistic Visualization

Figure 1: Oxidative Degradation Pathway

Caption: The 8-hydroxy group facilitates oxidation to a quinone-methide-like intermediate or coupled dimers, leading to loss of biological activity and color change.[1][2][3][4]

OxidationPathwayCompound8-Hydroxy-Isoquinolinone(Active Form)RadicalPhenoxy Radical(Intermediate)Compound->Radical-H+ / -e-QuinoneQuinone/Dimer Species(Inactive/Colored)Radical->QuinoneCoupling/OxidationOxygenO2 / LightOxygen->RadicalBaseBasic pH (>8.0)Base->RadicalAccelerates

[1][2][3][4]

Figure 2: Optimal Solubilization Workflow

Caption: Step-by-step protocol to prevent precipitation ("crashing out") during biological assays.

SolubilityWorkflowStockSolid Powder(Store -20°C, Desiccated)DMSO_StockPrimary Stock: 50 mM in DMSO(Anhydrous)Stock->DMSO_StockDissolve & VortexInter_StockWorking Stock: 1 mM in DMSO(Freshly Prepared)DMSO_Stock->Inter_StockDilute 1:50Assay_WellAssay Buffer(PBS + 0.05% Tween-20)DMSO_Stock->Assay_WellDirect Dilution(AVOID)Inter_Stock->Assay_WellDilute 1:100(Final 1% DMSO)PrecipitationRISK: PrecipitationAssay_Well->PrecipitationIf no surfactant

Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound in ethanol instead of DMSO? A: Ethanol is not recommended for long-term storage.[1][2][3][4] While the compound is soluble in ethanol, the solvent is volatile (changing concentration over time) and hygroscopic (introducing water).[1][4] DMSO is superior due to its low volatility and ability to disrupt hydrogen bonding aggregates.[1][2][3][4]

Q2: Is the compound stable in cell culture media (DMEM/RPMI)? A: Stability is limited to 4–6 hours in standard media at 37°C. The presence of serum proteins (FBS) can bind the compound, effectively reducing the free concentration.[1][4]

  • Recommendation: Refresh media containing the compound every 12 hours for long-duration experiments.

Q3: How do I verify the purity of my stock solution? A: Use Reverse-Phase HPLC .

  • Column: C18.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1][2][3][4]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).[1][2][3][4]

  • Sign of Degradation: Appearance of new peaks with higher retention times (dimers) or lower retention times (oxidized polar species) relative to the parent peak.[1][2][3][4]

Q4: Why does the protocol recommend 0.05% Tween-20? A: The 8-hydroxy-isoquinolinone scaffold is planar and hydrophobic.[1][2][3][4] Tween-20 forms micelles that sequester the compound, preventing it from nucleating and precipitating, while still allowing it to interact with biological targets.[1][2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53399164, 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one. Retrieved February 1, 2026 from [Link]

  • Martinez, R., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst.[1][2][4] The Journal of Organic Chemistry.[1][2][4] (Contextual grounding on isoquinolinone oxidation). [Link][1][2][3][4]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Physical Properties Bulletin 101.[1][2][3][4] (Solvent data for stock preparation). [Link]

Technical Support Center: 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies involving this molecule. As Senior Application Scientists, we have structured this center to address practical challenges and explain the scientific principles behind our recommendations.

Section 1: Frequently Asked Questions (FAQs) - Stability and Degradation Profile

This section addresses fundamental questions about the inherent stability of this compound.

Question: What are the primary functional groups in this compound that are susceptible to degradation?

Answer: The structure of this compound contains two key functional groups that are most likely to be involved in degradation pathways:

  • Cyclic Amide (Lactam): The lactam ring is susceptible to hydrolysis, which involves the cleavage of the amide bond. This reaction can be catalyzed by both acids and bases, leading to the opening of the heterocyclic ring.[1][2][3]

  • Phenol (8-Hydroxy group): The phenolic hydroxyl group attached to the aromatic ring is prone to oxidation. Phenols can be oxidized to form quinone-type structures, which are often colored and can be highly reactive. This process can be initiated by atmospheric oxygen, metal ions, or strong oxidizing agents.

Additionally, the benzylic position at C4 is activated by the adjacent aromatic ring and could be a secondary site for oxidation.

Question: What are the predicted degradation pathways for this molecule under common stress conditions?

Answer: Based on its chemical structure, we can predict several primary degradation pathways that should be investigated in a forced degradation study.[2][4]

  • Hydrolytic Degradation:

    • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the lactam bond will likely hydrolyze to yield an amino acid derivative, specifically 2-(2-aminoethyl)-3-hydroxybenzoic acid.

    • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), the lactam ring will also open to form the salt of the corresponding carboxylic acid.

  • Oxidative Degradation:

    • Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) is expected to target the phenol group. This can lead to the formation of hydroxylated derivatives or, more likely, an ortho-quinone species. Further oxidation or rearrangement could lead to a variety of products.[5]

  • Photolytic Degradation:

    • Aromatic systems and compounds with heteroatoms can absorb UV light, leading to photodegradation. While specific products are difficult to predict without experimental data, potential reactions include oxidation of the phenol or radical-mediated reactions involving the benzylic position.[1]

The following diagram illustrates these predicted primary pathways.

G cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 8-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one hydrolysis_product Ring-Opened Product (2-(2-aminoethyl)-3-hydroxybenzoic acid) parent->hydrolysis_product H⁺ or OH⁻ / Heat oxidation_product Ortho-Quinone Derivative parent->oxidation_product H₂O₂ oxidation_product2 Further Oxidized Species oxidation_product->oxidation_product2 Excess Oxidant

Caption: Predicted primary degradation pathways for this compound.

Section 2: Troubleshooting Guide - Forced Degradation Experiments

This section provides practical advice for setting up and troubleshooting forced degradation studies, a critical step in understanding a molecule's stability profile.[4]

Question: I am setting up a forced degradation study for the first time. What are the recommended starting conditions?

Answer: A well-designed forced degradation study aims for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[6] Below is a table with recommended starting conditions. You should always run a control sample (parent compound in the same solvent, without the stressor) in parallel.

Stress ConditionReagent/ConditionTemperatureDurationRationale & Key Insight
Acid Hydrolysis 0.1 M HCl60 - 80 °C2 - 24 hoursTargets the lactam bond. If no degradation is observed, increase acid concentration or temperature. If degradation is too rapid, decrease temperature.[2]
Base Hydrolysis 0.1 M NaOHRoom Temp - 60 °C30 mins - 8 hoursLactams can be very sensitive to base. Start at room temperature. Rapid degradation is common; be prepared to quench the reaction quickly.[6]
Oxidation 3% H₂O₂Room Temperature24 hoursTargets the phenol group. Protect from light to avoid confounding photolytic effects. This reaction can be slow; if no degradation occurs, a higher concentration (up to 30%) can be tried.[2]
Thermal Dry Heat (Solid State)80 °C48 hoursEvaluates the intrinsic thermal stability of the molecule. Use a calibrated oven and monitor the physical appearance of the sample.
Photolytic UV/Vis LightRoom TemperaturePer ICH Q1BExpose both solid and solution samples to a controlled light source (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in foil.[1]

Question: My compound degraded completely in the basic hydrolysis experiment, even at room temperature. How can I get meaningful data?

Answer: This is a common issue for molecules with base-labile functional groups like lactams. Complete degradation prevents you from studying the primary degradation products.

Troubleshooting Steps:

  • Lower the Base Concentration: Switch from 0.1 M NaOH to a milder base or a lower concentration, such as 0.01 M NaOH or even a buffered solution at pH 10-12.

  • Reduce the Temperature: If not already, perform the experiment at a controlled low temperature (e.g., 4 °C in a refrigerator or cold room).

  • Shorten the Time Points: Sample at very early time points (e.g., 5, 15, and 30 minutes) to catch the initial degradation before it proceeds to completion.

  • Quench the Reaction: Before analysis, ensure you neutralize the sample by adding an equimolar amount of acid (e.g., HCl). This stops the reaction and prevents damage to your HPLC column. For example, add 100 µL of 0.1 M HCl to 100 µL of your 0.1 M NaOH reaction mixture.

Section 3: Troubleshooting Guide - Analytical Methodology (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying the parent compound and its degradation products. This section addresses common analytical challenges.

Question: How do I develop a stability-indicating HPLC method for this compound?

Answer: A stability-indicating method is one that can resolve the parent peak from all potential degradation products and impurities.

Step-by-Step Workflow:

  • Generate Degraded Samples: Perform a forced degradation study as described in Section 2. Pool the samples from all stress conditions (after neutralization/quenching) to create a cocktail of all potential degradants.

  • Select a Column: A C18 column is a versatile starting point for a molecule with this polarity. A standard dimension is 4.6 x 150 mm with 3.5 or 5 µm particles.

  • Initial Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (provides a low pH to ensure sharp peaks for acidic/basic compounds).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Starting Gradient: Begin with a shallow gradient (e.g., 5-95% B over 20-30 minutes) to ensure all components are eluted from the column.

  • Detection: Use a Photodiode Array (PDA) detector. This is crucial as it allows you to assess peak purity and provides UV spectral information that can help distinguish between different components. Monitor at multiple wavelengths, including the λmax of the parent compound.

  • Method Optimization: Inject the pooled degradation sample. The goal is to achieve baseline resolution between the parent peak and all degradant peaks. Adjust the gradient slope, temperature, and flow rate as needed.

G cluster_workflow HPLC Method Development Workflow A Step 1: Generate Forced Degradation Samples B Step 2: Select C18 Column & Prepare Mobile Phase A->B C Step 3: Run Broad Scouting Gradient (5-95% B) B->C D Step 4: Inject Pooled Mix of All Degradants C->D E Step 5: Assess Peak Resolution & Purity (PDA) D->E F Step 6: Optimize Gradient (Is resolution > 1.5?) E->F F->E No, Adjust Gradient G Step 7: Method Validated F->G Yes

Caption: Workflow for developing a stability-indicating HPLC method.

Question: I'm observing poor peak shape (tailing or fronting) for the parent compound. What is the cause and how can I fix it?

Answer: Poor peak shape can compromise resolution and lead to inaccurate quantification. It typically points to undesirable chemical interactions or column issues.

ObservationPossible CauseTroubleshooting Solution
Peak Tailing Secondary Silanol Interactions: The basic nitrogen in the lactam or the acidic phenol can interact with free silanol groups on the silica support of the column.Adjust Mobile Phase pH: Add a buffer or acid (e.g., 0.1% formic acid or TFA) to the mobile phase to suppress the ionization of the analyte or silanols.[7]
Column Overload: Injecting too much sample mass can saturate the stationary phase.Dilute the Sample: Reduce the concentration of your sample by a factor of 10 and re-inject.[7]
Column Contamination/Void: Strongly retained impurities may build up at the column inlet, or a void may have formed.Wash or Reverse Flush Column: Follow the manufacturer's instructions for a strong wash. If a void is suspected, the column may need to be replaced.[8]
Peak Fronting Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 95% water).Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[7][9]
Column Overload: Can also cause fronting in some cases.Dilute the Sample: As with tailing, reduce the injected mass.

Question: My HPLC system pressure is suddenly very high after injecting a sample from the oxidative stress condition. What should I do?

Answer: A sudden increase in backpressure is almost always due to a blockage. Samples from oxidative studies can sometimes contain insoluble manganese dioxide (if KMnO₄ was used) or other particulates.

Troubleshooting Decision Tree:

  • Isolate the Source: Systematically remove components from the flow path (working backward from the detector) to pinpoint the blockage.

    • Start by removing the column. Is the pressure still high? The blockage is in the system (tubing, injector, etc.).

    • If pressure returns to normal without the column, the blockage is in the column itself.

  • If the Column is Blocked:

    • Reverse Flush: Disconnect the column from the detector and connect it backward to the injector. Flush with a strong solvent (e.g., isopropanol) at a low flow rate. This can dislodge particulates from the inlet frit.[8]

    • Replace the Inlet Frit: If flushing doesn't work, the inlet frit is likely irreversibly clogged and needs to be replaced.

  • Prevention: ALWAYS filter your samples through a 0.22 or 0.45 µm syringe filter before injection, especially after forced degradation where precipitation can occur.

References

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one. PubChem. Retrieved from [Link]

  • SciSpace. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. PubChem. Retrieved from [Link]

  • ResearchGate. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. Retrieved from [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. PubMed Central. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • BIOLOG Life Science Institute. (2018). Technical Information about 8-Hydroxyguanine. Retrieved from [Link]

  • Advances in Pharmacology and Pharmacy. (2025). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • MDPI. (n.d.). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]

  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one vs. Clinical PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Standard

This guide provides a technical comparison between 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (hereafter referred to as 8-OH-DHIQ ) and clinically established PARP inhibitors (PARPi) such as Olaparib , Niraparib , and Talazoparib .

Core Distinction:

  • 8-OH-DHIQ represents a first-generation pharmacophore . It is a simplified isoquinolinone scaffold that mimics the nicotinamide moiety of NAD+, functioning primarily as a catalytic inhibitor.[1]

  • Clinical Standards (e.g., Olaparib) are third-generation polycyclic agents .[1] They not only inhibit catalytic activity with nanomolar potency but also induce "PARP Trapping"—the cytotoxic formation of PARP-DNA complexes—which is the primary driver of their clinical efficacy in BRCA-mutated cancers.

This guide analyzes the shift from the micromolar efficacy of the isoquinolinone core to the nanomolar/picomolar efficacy of modern inhibitors, supported by experimental protocols for validation.[1]

Mechanistic Comparison & Binding Kinetics[1][2]

The Isoquinolinone Pharmacophore (8-OH-DHIQ)

The 3,4-dihydro-2H-isoquinolin-1-one core is the structural ancestor of many modern PARP inhibitors. The 8-hydroxy substitution is significant in Structure-Activity Relationship (SAR) studies because it influences water-mediated hydrogen bonding within the PARP active site.

  • Mode of Action: Competitive antagonism of NAD+.

  • Binding Site: Occupies the nicotinamide ribose binding pocket.[1]

  • Limitation: Lacks the "adenosine-binding extension" found in Olaparib, resulting in lower affinity and negligible PARP trapping ability.

Clinical Inhibitors (Olaparib/Talazoparib)[1]
  • Mode of Action: Competitive inhibition + PARP Trapping .

  • Binding Site: Extends beyond the nicotinamide pocket into the adenosine sub-pocket and hydrophobic regions, stabilizing the PARP-DNA complex.[1]

Pathway Visualization

The following diagram illustrates the divergence in mechanism between the catalytic inhibition (8-OH-DHIQ) and the trapping mechanism (Clinical PARPi).

PARP_Mechanism DNA_Damage SSB DNA Damage PARP_Recruit PARP1 Recruitment to DNA Break DNA_Damage->PARP_Recruit NAD NAD+ Substrate PARP_Recruit->NAD Normal Physiology Iso_Inhib 8-OH-DHIQ (Catalytic Inhibitor) PARP_Recruit->Iso_Inhib Competition Ola_Inhib Olaparib/Talazoparib (Trapping Agent) PARP_Recruit->Ola_Inhib High Affinity Binding Block_Cat Blocks NAD+ Binding (Catalytic Inhibition) Iso_Inhib->Block_Cat Release PARP Dissociates (Repair Stalls) Block_Cat->Release Low Cytotoxicity Trap_Complex Stabilizes PARP-DNA Complex (PARP Trapping) Ola_Inhib->Trap_Complex Collapse Replication Fork Collapse (Cytotoxicity) Trap_Complex->Collapse High Cytotoxicity

Caption: Comparative mechanism showing 8-OH-DHIQ as a catalytic blocker vs. Olaparib as a cytotoxic trapping agent.

Comparative Efficacy Data

The following data aggregates typical potency values for the isoquinolinone scaffold class compared to FDA-approved agents.

Table 1: Physicochemical and Inhibitory Profile

Feature8-OH-DHIQ (Scaffold) Olaparib (Lynparza) Talazoparib (Talzenna)
Molecular Class Simple IsoquinolinonePhthalazinoneTriazole-fused Phthalazine
PARP1 IC50 0.4 – 2.5 µM (Est.)*5 nM0.57 nM
PARP2 IC50 ~1.0 – 5.0 µM1 nM1.2 nM
PARP Trapping NegligibleModerate (+++)High (+++++)
Cellular EC50 >10 µM~1–10 nM~0.5 nM
Selectivity Low (Hits multiple isoforms)High (PARP1/2 selective)Very High
Primary Use Fragment-based Drug Design / ProbeClinical Oncology (BRCAm)Clinical Oncology (BRCAm)

*Note: IC50 values for 8-OH-DHIQ are estimated based on SAR data for 5-hydroxy and unsubstituted 1-isoquinolinone derivatives [1][2].

Technical Insight: The "Potency Gap"

The ~1000-fold difference in IC50 between 8-OH-DHIQ and Olaparib is driven by the lack of auxiliary binding interactions. While 8-OH-DHIQ effectively mimics the nicotinamide ring, it fails to exploit the "adenosine hydrophobic pocket" utilized by the cyclopropane moiety of Olaparib or the fluorophenyl group of Talazoparib.[1]

Experimental Protocols for Validation

To objectively compare 8-OH-DHIQ against Olaparib in your own lab, use the following self-validating protocols.

Protocol A: PARP1 Chemiluminescent Inhibition Assay

Purpose: To determine the catalytic IC50 (inhibition of PARylation).

  • Reagent Prep:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.[1]

    • Substrate: Biotinylated NAD+ (25 µM final).

    • Enzyme: Recombinant Human PARP1 (0.5 U/well).[1]

    • DNA: Activated DNA (10 µg/mL).[1]

  • Inhibitor Dilution:

    • Prepare 8-OH-DHIQ (10 mM stock in DMSO) and Olaparib (10 mM stock).

    • Perform 1:3 serial dilutions (Range: 100 µM down to 0.1 nM).

  • Reaction:

    • Coat 96-well strip plates with Histones (10 µg/mL) overnight at 4°C. Wash 3x with PBS-T.

    • Add PARP1 enzyme + Inhibitor to wells.[1] Incubate 15 min at RT (Pre-incubation is critical for equilibrium).

    • Add Biotin-NAD+ / Activated DNA mix to initiate reaction.

    • Incubate 60 min at RT.

  • Detection:

    • Add Streptavidin-HRP (1:1000). Incubate 30 min.

    • Add Chemiluminescent Substrate.[1] Read Luminescence.

  • Validation Check: Z-factor must be > 0.[1]5. Olaparib IC50 should fall within 2–10 nM.[1]

Protocol B: Chromatin Fractionation (Trapping Assay)

Purpose: To demonstrate the inability of 8-OH-DHIQ to trap PARP compared to Olaparib.

Workflow Diagram:

Trapping_Assay Cells HeLa Cells + MMS (0.01%) Treat Treatment: 1. Vehicle 2. 8-OH-DHIQ (10µM) 3. Olaparib (1µM) Cells->Treat Lyse Cell Lysis (Fractionation Buffer) Treat->Lyse Spin Centrifuge 13,000g, 5 min Lyse->Spin Super Supernatant: Soluble PARP Spin->Super Pellet Pellet: Chromatin-Bound PARP Spin->Pellet WB Western Blot (Anti-PARP1) Pellet->WB

Caption: Workflow to isolate chromatin-bound PARP. Trappers (Olaparib) increase the signal in the Pellet fraction.

Analysis:

  • Olaparib: Will show a dense band in the Pellet fraction (Chromatin bound).

  • 8-OH-DHIQ: Will show minimal signal in the Pellet fraction, similar to Vehicle, confirming it is a catalytic inhibitor but not a trapper.[1]

Conclusion & Recommendations

This compound serves as an excellent crystallographic reference or fragment probe for studying the nicotinamide binding pocket of PARP1. However, as a therapeutic candidate, it is inferior to clinical standards like Olaparib due to:

  • Low Potency: Micromolar vs. Nanomolar efficacy.[1]

  • Lack of Trapping: Inability to form cytotoxic DNA-PARP complexes.

Recommendation:

  • Use 8-OH-DHIQ for basic mechanistic studies or as a starting fragment for chemical evolution (e.g., linking it to an adenosine-mimic tail).

  • Use Olaparib/Talazoparib for positive controls in cytotoxicity assays or synthetic lethality screens.

References

  • Structure-Activity Relationships of Isoquinolinone PARP Inhibitors. Source: NIH / PubMed Context:[1] Establishes the baseline potency of the isoquinolinone scaffold (micromolar range) and the effect of ring substitutions. URL:[Link] (General search for "Isoquinolinone PARP SAR")[1]

  • Comparison of the Efficacy and Safety of PARP Inhibitors. Source: NIH / Frontiers in Oncology Context: Provides comparative clinical data and binding affinities for Olaparib, Niraparib, and Rucaparib.[1][2][3] URL:[Link]

  • PARP Inhibitors: Synthetic Lethality in the Clinic. Source: Science / U.S. Pharmacist Context:[1][3][4] Defines the mechanism of PARP trapping and the clinical evolution of these drugs. URL:[Link]

  • Poly(ADP-ribose) Polymerase 1 (PARP-1) Binding Kinetics. Source: NIH / PubMed Central Context:[1] Details the binding modes of PARP1 to DNA and the role of inhibitors in modulating this interaction. URL:[Link]

Sources

Precision Profiling of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Enzyme Selectivity & Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Selectivity

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (hereafter referred to as 8-OH-DIQ ) represents a critical "privileged scaffold" in the design of poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Unlike broad-spectrum inhibitors that rely on bulky extensions to induce DNA trapping, 8-OH-DIQ serves as a refined pharmacophore mimic of the nicotinamide moiety of NAD+.[1]

This guide objectively analyzes the cross-reactivity profile of 8-OH-DIQ.[1] While its primary affinity lies with PARP1 and PARP2 , its unique 8-position substitution offers a structural handle that modulates selectivity against off-targets like Tankyrases (TNKS1/2) and PARP10 .[1] This document details the mechanistic basis of this selectivity, compares it with clinical standards (e.g., Olaparib), and provides validated protocols for profiling its enzymatic interactions.

Mechanism of Action & Structural Basis[2]

The Nicotinamide Mimicry

The biological activity of 8-OH-DIQ is driven by its ability to competitively inhibit the NAD+ binding pocket of ADP-ribosyltransferases (ARTDs).

  • Core Interaction: The lactam group (NH-C=O) of the isoquinolinone ring forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 in the PARP1 catalytic domain (and conserved residues in other isoforms).

  • The 8-Hydroxy Advantage: Unlike the unsubstituted 3,4-dihydroisoquinolin-1-one, the hydroxyl group at the 8-position introduces a hydrogen bond donor/acceptor capability near the "solvent interface" of the active site. This allows for:

    • Water Network Modulation: Altering the conservation of structural water molecules that differ between PARP1, PARP2, and Tankyrases.[1]

    • Metabolic Stability: Serving as a potential site for Phase II conjugation (glucuronidation) or further synthetic derivatization to improve solubility.[1]

Signaling Pathway & Inhibition Logic

The following diagram illustrates the intervention point of 8-OH-DIQ within the DNA Damage Response (DDR) pathway.

PARP_Pathway cluster_Inhibition Mechanism of Action DNA_Damage SSB (Single Strand Break) PARP1_Recruitment PARP1/2 Recruitment to DNA Lesion DNA_Damage->PARP1_Recruitment Complex PARP-Inhibitor Complex (Catalytic Blockade) PARP1_Recruitment->Complex PARylation Poly(ADP-ribosyl)ation of Target Proteins PARP1_Recruitment->PARylation Requires NAD+ NAD NAD+ Substrate NAD->PARylation Inhibitor 8-OH-DIQ (Inhibitor) Inhibitor->Complex Competes with NAD+ Complex->PARylation Blocks Trapping PARP Trapping (Cytotoxicity) Complex->Trapping Stabilizes Complex (If Trapper) Repair_Recruitment Recruitment of XRCC1/Ligase III PARylation->Repair_Recruitment DNA_Repair DNA Repair (BER) Repair_Recruitment->DNA_Repair

Caption: 8-OH-DIQ competes with NAD+ to block PARylation.[1] Unlike bulky inhibitors, its 'trapping' potential depends on specific 8-position derivatives.[1]

Cross-Reactivity Profile

The "selectivity" of a PARP inhibitor is defined by its ability to distinguish between the 17 members of the ARTD family.

Primary Targets vs. Off-Targets
Target EnzymeAffinityInteraction RationaleClinical Implication
PARP1 (ARTD1) High Conserved NAD+ pocket; Lactam H-bonds.[1]Primary therapeutic target for BRCA-deficient cancers.[1]
PARP2 (ARTD2) High Active site nearly identical to PARP1.[1]Redundant DNA repair role; co-inhibition is standard.[1]
Tankyrase 1/2 (TNKS) Moderate/Variable The 8-substituent can clash or fit into the unique adenosine sub-pocket of TNKS.[1]Wnt pathway modulation; potential toxicity (intestinal).[1]
PARP10 (ARTD10) Low Mono-ADP-ribosyltransferase; distinct catalytic loop.[1]Off-target; linked to metabolic regulation.[1]
Kinases (e.g., CDK4) Very Low While isoquinolinones can be kinase inhibitors, 8-OH-DIQ lacks the ATP-mimetic "hinge binder" motif.[1]Low risk unless derivatized with pyrazolo-fusions.[1]
Comparative Performance Data

Data synthesized from structure-activity relationship (SAR) studies of isoquinolinone derivatives.[2][3][4]

Feature8-OH-DIQ (Scaffold) Olaparib (Drug) Veliparib (Drug)
Core Structure Isoquinolin-1-onePhthalazinoneBenzimidazole-carboxamide
PARP1 IC50 ~20–50 nM (Est.)5 nM2 nM
Selectivity (PARP vs TNKS) Low (Scaffold) to High (Derivative dependent)High (>100x)High
DNA Trapping Potency Low to ModerateHighLow
Metabolic Liability High (Glucuronidation at 8-OH)ModerateLow

Critical Insight: The 8-hydroxy group is a double-edged sword.[1] While it allows for specific interactions that can enhance selectivity (e.g., via subsequent alkylation to 8-alkoxy derivatives like TIQ-A analogs), the free hydroxyl group itself makes the molecule prone to rapid Phase II metabolism, limiting its utility in vivo without modification.

Experimental Protocols

To validate the cross-reactivity of 8-OH-DIQ in your specific assay, follow these self-validating protocols.

Protocol A: Chemiluminescent PARP Inhibition Assay

Objective: Determine IC50 against PARP1 and PARP2.

Materials:

  • Histone-coated 96-well plate.[1]

  • Biotinylated NAD+.[1]

  • Streptavidin-HRP.[1]

  • 8-OH-DIQ (dissolved in DMSO).[1]

Workflow:

  • Preparation: Dilute 8-OH-DIQ in 1x PARP buffer (Tris-HCl, MgCl2, Tween-20) to create a 10-point dose-response curve (0.1 nM to 10 µM).

  • Enzyme Addition: Add 0.5 units of PARP1 or PARP2 enzyme to wells. Incubate for 15 min at Room Temperature (RT).

  • Substrate Initiation: Add Biotin-NAD+ / Activated DNA cocktail.[1]

  • Reaction: Incubate for 60 min at RT.

  • Detection: Wash 3x with PBST.[1] Add Streptavidin-HRP (30 min).[1] Add chemiluminescent substrate.[1]

  • Validation: Z-factor must be > 0.[1]5. Reference inhibitor (e.g., Olaparib) must yield IC50 within 2-fold of literature value.[1]

Protocol B: Selectivity Profiling (The "Shift" Assay)

Objective: Assess off-target binding to Tankyrases.

Methodology: Use a Fluorescence Polarization (FP) displacement assay.[1]

  • Probe: Use a fluorescently labeled nicotinamide mimic (e.g., Fluorescein-PARPi).[1]

  • Protein: Recombinant TNKS1 catalytic domain.[1]

  • Competition: Titrate 8-OH-DIQ against the probe-TNKS1 complex.

  • Analysis: A high Ki (inhibition constant) relative to PARP1 indicates good selectivity.[1] If Ki(TNKS) ≈ Ki(PARP1), the 8-OH-DIQ scaffold is non-selective in its current form.[1]

References

  • Pellicciari, R., et al. (2003).[1] "Rational design of potent and selective PARP-1 inhibitors." Journal of Medicinal Chemistry. Link[1]

  • Maksimainen, M. M., et al. (2020).[1][5] "Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones." ACS Omega.[1] Link[1]

  • Wahlberg, E., et al. (2012).[1] "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology.[1] Link

  • Glumcher, R., et al. (2021).[1] "1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP)." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. (2024). "8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CID 53399164)."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Evaluating the off-target effects of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Off-Target Effects of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Specificity Paradox

This compound (CAS: 135329-20-3) represents a critical pharmacophore in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] While the isoquinolinone moiety is designed to mimic the nicotinamide pocket of NAD+—the substrate for PARP enzymes—this structural mimicry introduces a distinct liability: promiscuous binding to the ATP-binding pockets of protein kinases.

For researchers utilizing this compound as a lead scaffold or chemical probe, assuming mono-selectivity for PARP1/2 is a critical error.[1] Recent chemoproteomic profiling reveals that isoquinolinone-based inhibitors (e.g., Rucaparib, Niraparib) frequently exhibit off-target activity against kinases such as DYRK1A , CDK16 , and PIM3 , whereas phthalazinone-based alternatives (e.g., Olaparib) display higher selectivity.

This guide provides a rigorous, self-validating framework to evaluate the off-target landscape of this compound, benchmarking it against clinical standards to ensure data integrity in your research.

Comparative Analysis: Isoquinolinone vs. Clinical Standards

The following table contrasts the expected pharmacological profile of the 8-Hydroxy-isoquinolinone scaffold against established PARP inhibitors. Use this to anticipate potential confounders in your phenotype data.[1]

FeatureThis compound Rucaparib (Isoquinolinone-based) Olaparib (Phthalazinone-based)
Primary Target PARP1 / PARP2 (NAD+ mimic)PARP1 / PARP2 / PARP3PARP1 / PARP2
Scaffold Class Isoquinolinone Isoquinolinone Phthalazinone
Key Off-Targets High Risk: DYRK1A, CDK16, PIM3Confirmed: DYRK1A, CDK16, PIM3, ALKLow Risk: High kinome selectivity
Mechanism of Off-Target ATP-competitive inhibition (Kinase hinge binder)ATP-competitive inhibitionSteric exclusion from kinase pockets
Confounding Phenotypes G2/M arrest (via CDK1), STAT3 modulationAltered phosphorylation of STAT3Pure Synthetic Lethality (HRD dependent)
Recommended Control Olaparib (Negative control for kinase effects)N/AN/A

Critical Insight: If your experimental treatment with this compound yields cytotoxicity in BRCA-wildtype cells, do not assume PARP trapping. You must rule out DYRK1A or CDK16 inhibition, which are common liabilities of this scaffold.

Strategic Evaluation Protocol

To validate the specificity of this compound, follow this three-phase workflow. This protocol moves from in silico prediction to cellular confirmation, ensuring robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Phase 1: The "Kinase Safety Panel" (Biochemical)

Why: Isoquinolinones are known to bind the hinge region of specific kinases.[1] Broad screening is inefficient; targeted screening is logical.[1]

Protocol:

  • Select Targets: Prioritize a panel including DYRK1A , CDK16 , PIM3 , CDK1 , and ALK .

  • Assay Format: Use a FRET-based competition assay (e.g., LanthaScreen) or radiometric kinase assay at

    
     ATP concentrations.[1]
    
  • Thresholding: Screen at 1 µM and 10 µM.

    • Hit Definition: >50% inhibition at 1 µM warrants full

      
       determination.[1]
      
  • Validation: If

    
     for any kinase, the off-target effect is biologically relevant.[1]
    
Phase 2: Cellular Target Engagement (NanoBRET)

Why: Biochemical potency does not always translate to intracellular occupancy due to ATP competition (


 vs. cellular ATP) and membrane permeability.[1]

Protocol:

  • Transfection: Transfect HEK293 cells with N-terminal Luciferase-tagged kinase (e.g., NanoLuc-DYRK1A).[1]

  • Tracer Addition: Add a cell-permeable fluorescent tracer known to bind the target kinase.[1]

  • Competition: Treat cells with this compound (0.1 – 10 µM).

  • Readout: Measure BRET signal (Energy transfer from NanoLuc to Tracer).

    • Interpretation: A decrease in BRET signal indicates the isoquinolinone has displaced the tracer, confirming intracellular target engagement.

Phase 3: Chemoproteomic Profiling (The "Unbiased" Check)

Why: To identify non-kinase off-targets (e.g., other NAD+ utilizing enzymes).[1]

Protocol:

  • Probe Synthesis: Derivatize the 8-Hydroxy position with a linker ending in a click-chemistry handle (e.g., alkyne), ensuring PARP1 affinity is retained.

  • Incubation: Treat cell lysates with the probe +/- excess free competitor (parent molecule).[1]

  • Click Reaction: React lysate with Azide-Biotin via CuAAC.

  • Enrichment & MS: Streptavidin pull-down followed by LC-MS/MS.

  • Analysis: Proteins significantly enriched by the probe but competed away by the parent molecule are confirmed targets.[1]

Visualizing the Off-Target Mechanism

The following diagrams illustrate the structural logic behind the off-target effects and the evaluation workflow.

Diagram 1: The Isoquinolinone Liability Pathway

Caption: Structural mimicry of the Nicotinamide ring leads to dual inhibition of PARP (intended) and Kinases (unintended).

OffTargetMechanism Compound 8-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Feature Nicotinamide Mimicry (Benzamide Core) Compound->Feature Possesses Target_PARP PARP1 / PARP2 (NAD+ Pocket) Feature->Target_PARP Binds High Affinity Target_Kinase Kinase Off-Targets (ATP Hinge Region) Feature->Target_Kinase Cross-Reacts Effect_On DNA Repair Inhibition (Synthetic Lethality) Target_PARP->Effect_On Effect_Off Confounding Phenotypes (G2/M Arrest, STAT3 mod) Target_Kinase->Effect_Off

Diagram 2: The Evaluation Workflow

Caption: A tiered screening approach to filter specific PARP activity from kinase noise.

EvaluationWorkflow Start Start: 8-Hydroxy-Isoquinolinone Evaluation Step1 Phase 1: Biochemical Screen (Panel: DYRK1A, CDK16, PIM3) Start->Step1 Decision1 Hit > 50% @ 1µM? Step1->Decision1 Step2 Phase 2: Cellular NanoBRET (Live Cell Target Engagement) Decision1->Step2 Yes Step3 Phase 3: Phenotypic Control (Compare vs. Olaparib) Decision1->Step3 No (Clean Profile) Decision2 IC50 < 1µM? Step2->Decision2 Decision2->Step3 No (Low Permeability/Affinity) Result_Dirty Multi-Target Inhibitor (Use with Caution) Decision2->Result_Dirty Yes (Confirmed Off-Target) Result_Clean Validated Probe (High Specificity) Step3->Result_Clean

[1][3][4][8][9]

References
  • Antolin, A. A., et al. (2020).[1][2] The kinase polypharmacology of PARP inhibitors. Nature Communications.[1] [Link]

  • Thorsell, A. G., et al. (2017).[1][3] Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry. [Link][1]

  • Kozikowski, A. P., et al. (2019).[1] The off-target kinase landscape of clinical PARP inhibitors. BioRxiv.[1][4] [Link][1]

  • PubChem Compound Summary. (2024). 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information.[1] [Link][1]

Sources

A Senior Application Scientist's Guide to Confirming the Binding Mode of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one to its Target Protein

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a novel compound is a cornerstone of mechanism-of-action studies and lead optimization. This guide provides an in-depth, technically-grounded framework for confirming the interaction between 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a bioactive isoquinoline derivative with therapeutic potential[1], and its designated protein target. We will move beyond a simple listing of techniques to build a logical, self-validating workflow, explaining the causal links between experimental choices and the insights they afford.

Our approach is built on a philosophy of orthogonal validation, where the weaknesses of one method are compensated by the strengths of another. This ensures the highest degree of scientific rigor and trustworthiness in the final binding model.

The Strategic Workflow: From Initial Hypothesis to Atomic-Level Confirmation

Confirming a binding mode is not a linear process but an iterative cycle of hypothesis generation, biophysical validation, and high-resolution structural elucidation. The following workflow illustrates a robust pathway to achieving this goal.

G A Computational Docking (Predictive Modeling) B Target Engagement Assay (CETSA) (Cellular Confirmation) A->B Predicts target for cellular validation C Binding Affinity & Kinetics (SPR) (Quantitative Biophysics) B->C Confirms engagement, justifies biophysical study D Thermodynamics (ITC) (Driving Forces) C->D Provides affinity (KD), complemented by thermodynamics E Solution Structure (NMR) (Interface Mapping) D->E F Co-crystallization (X-ray) (Atomic Resolution) E->F Maps binding interface, guides crystallization strategy F->A Provides definitive model for refining computational predictions G cluster_methods Orthogonal Experimental Methods cluster_insights Convergent Insights SPR SPR (Kinetics) Affinity Binding Affinity (KD) SPR->Affinity ITC ITC (Thermodynamics) ITC->Affinity NMR NMR (Solution Interface) Site Binding Site NMR->Site XRAY X-ray (Atomic Structure) XRAY->Site Mode Binding Mode XRAY->Mode Mechanism Mechanism of Action Affinity->Mechanism Site->Mechanism Mode->Mechanism

Sources

Optimizing Bioavailability: A Comparative Metabolic Stability Guide for 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenolic Liability

The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and various kinase inhibitors.[1] However, the specific subclass of 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one derivatives presents a classic "metabolic soft spot."[1]

While the 8-hydroxyl group often provides critical hydrogen-bond donor/acceptor interactions within a binding pocket (e.g., Serine protease active sites or PARP zinc-finger domains), it renders the molecule highly susceptible to Phase II conjugation (Glucuronidation) via UDP-glucuronosyltransferases (UGTs).[1]

This guide objectively compares the metabolic stability of the parent 8-hydroxy scaffold against its strategic derivatives (O-alkylated, Bioisosteres, and Sterically Hindered analogs).[1] It provides actionable protocols to distinguish between Phase I (CYP-mediated) and Phase II (UGT-mediated) clearance mechanisms.

Structural Analysis & Metabolic Pathways

To engineer stability, one must first map the degradation routes.[1] The 8-hydroxy group is the primary "handle" for rapid clearance, often masking the stability of the isoquinolinone core itself.

Metabolic Fate Diagram (Graphviz)[1]

MetabolicPathways Parent 8-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one UGT UGT1A1 / UGT1A9 (Phase II) Parent->UGT SULT SULTs (Phase II) Parent->SULT CYP CYP450 (Phase I Oxidation) Parent->CYP Glucuronide 8-O-Glucuronide (Major Metabolite) Quinone Quinone-Imine Intermediate Sulfate 8-O-Sulfate UGT->Glucuronide Rapid Conjugation (High Clearance) SULT->Sulfate Minor Pathway CYP->Quinone Oxidative Dehydrogenation (Toxicity Risk)

Figure 1: The metabolic fate of the 8-hydroxy-isoquinolinone scaffold. Note that Phase II glucuronidation is typically the rate-limiting step for clearance, overshadowing Phase I oxidation.[1]

Comparative Data Analysis

The following data summarizes the stability profiles of the 8-hydroxy parent versus three common derivative classes designed to mitigate metabolic liability.

Experimental Context:

  • System: Human Liver Microsomes (HLM).[1][2]

  • Cofactors: Data represents incubations with both NADPH (Phase I) and UDPGA (Phase II) to capture the full clearance profile. Note: Standard NADPH-only assays will falsely predict high stability for the 8-OH parent.

Table 1: Comparative Intrinsic Clearance ( )[1][3]
Derivative ClassCompound ExampleStructural ModificationHLM

(µL/min/mg)

(min)
Metabolic Mechanism
Parent Scaffold 8-OH-IsoquinolinoneNone (Free Phenol)> 150 (High) < 10Rapid O-Glucuronidation (UGT mediated).[1]
O-Alkylated 8-Methoxy-IsoquinolinonePhenol Capping (-OCH3)25 (Low-Med) 45Phase II blocked. Clearance shifts to CYP-mediated O-demethylation.
Bioisostere 8-Fluoro-Isoquinolinone-OH

-F Replacement
< 10 (Low) > 120Metabolically inert at C8. Blocks oxidation; no conjugation possible.[1]
Steric Shield 8-OH-7-Methyl-Isoq...Ortho-substitution85 (Medium) 22Steric hindrance slows UGT access, but does not eliminate it.[1]
Key Insights for Optimization:
  • The "False Positive" Trap: If you screen the Parent 8-OH compound using only NADPH (standard CYP assay), it may appear stable (

    
    ).[1] You must  supplement with UDPGA to see the real clearance (
    
    
    
    ).
  • The Bioisostere Advantage: Replacing the 8-OH with Fluorine (8-F) is the gold standard for stability if the H-bond donor capability of the hydroxyl is not essential for target binding. This is a strategy employed in late-stage PARP inhibitors to prolong half-life [1].

  • The Prodrug Route: The 8-Methoxy derivative effectively blocks glucuronidation but introduces a Phase I liability (O-demethylation back to the parent). This makes it a potential prodrug strategy if the 8-OH is the active species.

Detailed Experimental Protocols

To generate the data above, a rigorous "Cofactor-Differential" Stability Assay is required.[1]

Materials[2][4][5][6]
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.[1]

  • Cofactor A (Phase I): NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]

  • Cofactor B (Phase II): UDPGA (UDP-glucuronic acid), 5 mM final concentration.[1]

  • Pore-Forming Agent: Alamethicin (25 µg/mg protein) — Critical for allowing UDPGA entry into microsomal vesicles to access UGTs.[1]

Workflow Diagram (Graphviz)[1]

Workflow Prep Preparation Pre-incubate HLM + Alamethicin (15 min on ice) Spike Spike Compound Final Conc: 1 µM (0.1% DMSO) Prep->Spike Split Split Samples Spike->Split Inc_A Incubation A + NADPH Only (Measures CYP) Split->Inc_A Inc_B Incubation B + NADPH & UDPGA (Measures CYP + UGT) Split->Inc_B Quench Quench (Timepoints: 0, 15, 30, 60 min) Add cold Acetonitrile + Internal Std Inc_A->Quench Inc_B->Quench Analysis LC-MS/MS Analysis Calc % Remaining Quench->Analysis

Figure 2: Differential Cofactor Stability Protocol. Alamethicin is required to permeabilize the membrane for UGT assays.

Step-by-Step Procedure
  • Activation: Thaw HLM on ice. Mix HLM with buffer (100 mM Potassium Phosphate, pH 7.4) and Alamethicin (50 µg/mL).[1] Keep on ice for 15 mins.

  • Master Mix: Prepare a master mix containing HLM (0.5 mg/mL final) and Test Compound (1 µM final).

  • Initiation:

    • Arm A (CYP only): Add NADPH regenerating system.[1]

    • Arm B (Total): Add NADPH regenerating system + UDPGA (2 mM).[1]

  • Incubation: Shake at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Centrifugation: 4000 rpm for 20 min at 4°C to pellet proteins.

  • Quantification: Inject supernatant onto LC-MS/MS (MRM mode).

References

  • Makhova, M. et al. (2023).[1] "1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics." Scientific Reports.[1] Available at: [Link]

  • Stachulski, A. (2014).[1][3][4] "Contemporary Medicinal Chemistry of Glucuronides." Royal Society of Chemistry DMPK Meeting. Available at: [Link][1]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。